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Desmopressin-d5

Cat. No.: B15351990
M. Wt: 1074.3 g/mol
InChI Key: NFLWUMRGJYTJIN-FSTBWYLISA-N
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Description

Desmopressin-d5 is a useful research compound. Its molecular formula is C46H64N14O12S2 and its molecular weight is 1074.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H64N14O12S2 B15351990 Desmopressin-d5

Properties

Molecular Formula

C46H64N14O12S2

Molecular Weight

1074.3 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/i1D,2D,3D,6D,7D

InChI Key

NFLWUMRGJYTJIN-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[2H])[2H]

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Desmopressin-d5: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Desmopressin-d5, a deuterated analog of the synthetic vasopressin derivative, Desmopressin. This guide is intended for researchers and professionals involved in drug development and scientific investigation.

Core Chemical and Physical Properties

This compound is a synthetic nonapeptide, structurally similar to the natural antidiuretic hormone, vasopressin. The key modifications from vasopressin are the deamination of the N-terminal cysteine and the substitution of L-arginine at position 8 with D-arginine, which increases its antidiuretic potency and prolongs its half-life.[1] The "-d5" designation indicates that five hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₄₆H₅₉D₅N₁₄O₁₂S₂[2][3]
Molecular Weight 1074.25 g/mol [2][4]
IUPAC Name N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[5]
Synonyms 1-(3-Mercaptopropanoic Acid)-8-D-arginine Vasopressin-d5, DDAVP-d5, Minirin-d5, Octim-d5[3][4]
Appearance White to Off-White Crystalline Solid[4]
Storage Conditions 2-8°C Refrigerator[4] or -20°C[6]
Amino Acid Sequence Mpa-Tyr-Phe(d5)-Gln-Asn-Cys-Pro-D-Arg-Gly-NH₂ (with a disulfide bridge between Mpa-1 and Cys-6)

Chemical Structure

This compound is a cyclic peptide with a disulfide bond forming a ring structure. The deuterium labeling is located on the aromatic ring of the phenylalanine residue.

G cluster_desmopressin This compound Structure Mpa Mpa Tyr Tyr Mpa->Tyr Cys Cys Mpa->Cys S-S Phe_d5 Phe-d5 Tyr->Phe_d5 Gln Gln Phe_d5->Gln Asn Asn Gln->Asn Asn->Cys Pro Pro Cys->Pro D_Arg D-Arg Pro->D_Arg Gly_NH2 Gly-NH2 D_Arg->Gly_NH2

Caption: Schematic of this compound peptide sequence.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is expected to be identical to that of Desmopressin. It primarily functions as a selective agonist for the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[7] This interaction initiates a signaling cascade that leads to water reabsorption. Additionally, Desmopressin stimulates the release of coagulation factors from endothelial cells.

Antidiuretic Signaling Pathway

The binding of Desmopressin to the V2 receptor triggers a G-protein coupled signaling cascade, increasing water permeability in the kidney's collecting ducts.

antidiuretic_pathway Desmopressin This compound V2R V2 Receptor Desmopressin->V2R Binds AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Aquaporin_vesicles Aquaporin-2 Vesicles PKA->Aquaporin_vesicles Phosphorylates Aquaporin_insertion Aquaporin-2 Insertion into Apical Membrane Aquaporin_vesicles->Aquaporin_insertion Translocation Water_reabsorption Increased Water Reabsorption Aquaporin_insertion->Water_reabsorption Leads to

Caption: V2 receptor signaling pathway of Desmopressin.

Hemostatic Action

Desmopressin also interacts with V2 receptors on endothelial cells, promoting the release of von Willebrand factor (vWF) and factor VIII, which are crucial for blood coagulation.[8]

hemostatic_pathway Desmopressin This compound V2R_endothelial V2 Receptor (Endothelial Cells) Desmopressin->V2R_endothelial Binds vWF_release Release of von Willebrand Factor (vWF) V2R_endothelial->vWF_release FactorVIII_release Release of Factor VIII V2R_endothelial->FactorVIII_release Platelet_adhesion Enhanced Platelet Adhesion vWF_release->Platelet_adhesion Coagulation_cascade Coagulation Cascade (Intrinsic Pathway) FactorVIII_release->Coagulation_cascade

Caption: Hemostatic action of Desmopressin.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. Specific parameters may require optimization.

Protocol for Peptide Identity and Isotopic Purity Confirmation by Mass Spectrometry

Objective: To confirm the amino acid sequence and determine the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

    • If necessary, perform a buffer exchange to a volatile buffer system.

  • Mass Spectrometric Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

    • Acquire full scan mass spectra in positive ion mode to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of this compound.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion. Fragment the peptide using collision-induced dissociation (CID) or a similar technique.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the b- and y-ion series. The fragmentation pattern will confirm the amino acid sequence.

    • Specifically, examine the fragment ions containing the phenylalanine residue to confirm the +5 Da mass shift due to deuterium labeling.

    • Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated peptide signals.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of this compound.

experimental_workflow cluster_workflow This compound Characterization Workflow Sample_Prep Sample Preparation (Dissolution, Dilution) HPLC Purity Analysis (RP-HPLC) Sample_Prep->HPLC Mass_Spec Identity & Isotopic Purity (LC-MS/MS) Sample_Prep->Mass_Spec Amino_Acid_Analysis Amino Acid Composition Sample_Prep->Amino_Acid_Analysis Functional_Assay Functional Assay (e.g., in vitro V2R binding) Sample_Prep->Functional_Assay Data_Analysis Data Analysis & Reporting HPLC->Data_Analysis Mass_Spec->Data_Analysis Amino_Acid_Analysis->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for this compound characterization.

Synthesis and Quality Control

Desmopressin is typically synthesized using solid-phase peptide synthesis (SPPS), often employing Fmoc chemistry.[9] The synthesis involves the sequential addition of protected amino acids to a solid support, followed by cleavage from the resin, deprotection, and formation of the disulfide bond.[10] The synthesis of this compound would follow a similar route, with the incorporation of the deuterated phenylalanine amino acid at the appropriate step.

Quality control is critical and typically involves a suite of analytical techniques to ensure the identity, purity, and stability of the final product. These methods include:

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and sequence.

  • Amino Acid Analysis: To verify the amino acid composition.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of analytical methods and experimental protocols is recommended.

References

An In-depth Technical Guide to the Synthesis and Purification of Desmopressin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. The incorporation of deuterium at the phenylalanine residue offers a valuable tool for pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. This document outlines the chemical synthesis via solid-phase peptide synthesis (SPPS), details the purification protocol using preparative high-performance liquid chromatography (HPLC), and presents the expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) approach utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. The deuterated component, Fmoc-L-phenylalanine-d5, is incorporated into the peptide sequence at the desired position.

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in the table below.

Reagent/MaterialGradeSupplier (Example)
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gSigma-Aldrich
Fmoc-Gly-OHSynthesis GradeBachem
Fmoc-D-Arg(Pbf)-OHSynthesis GradeBachem
Fmoc-Pro-OHSynthesis GradeBachem
Fmoc-Cys(Trt)-OHSynthesis GradeBachem
Fmoc-Asn(Trt)-OHSynthesis GradeBachem
Fmoc-Gln(Trt)-OHSynthesis GradeBachem
Fmoc-L-phenylalanine-d5-OH >98% Isotopic Purity CDN Isotopes
Fmoc-Tyr(tBu)-OHSynthesis GradeBachem
3-(Tritylthio)propionic acidSynthesis GradeSigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Synthesis GradeSigma-Aldrich
PiperidineACS GradeFisher Scientific
N,N-Dimethylformamide (DMF)HPLC GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Trifluoroacetic acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)Reagent GradeSigma-Aldrich
1,2-Ethanedithiol (EDT)Reagent GradeSigma-Aldrich
Diethyl etherACS GradeFisher Scientific
IodineACS GradeSigma-Aldrich
Acetic acidGlacialFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis is performed on a Rink Amide MBHA resin, which upon cleavage yields a C-terminally amidated peptide. The general cycle for each amino acid addition involves Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Step 1: Resin Preparation

  • Swell the Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

Step 3: Amino Acid Coupling

  • In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), 1-Hydroxybenzotriazole (HOBt) (3 equivalents), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

  • Pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a recoupling.

  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

This deprotection and coupling cycle is repeated for each amino acid in the Desmopressin sequence, using Fmoc-L-phenylalanine-d5 at the appropriate step. The sequence of addition is as follows: Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-L-phenylalanine-d5-OH , Fmoc-Tyr(tBu)-OH, and finally 3-(Tritylthio)propionic acid.

Step 4: Cleavage and Global Deprotection

  • After the final coupling, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT)/Water (94:2.5:2.5:1 v/v/v/v).[1]

  • Add the cleavage cocktail to the dried resin and agitate for 3-4 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude linear peptide under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow Resin Rink Amide MBHA Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Precipitation Precipitation in Ether Cleavage->Precipitation Crude_Linear Crude Linear this compound Precipitation->Crude_Linear

Caption: Solid-phase synthesis workflow for this compound.

Purification of this compound

The crude, linear this compound peptide is first cyclized via disulfide bond formation and then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Cyclization and Purification

Step 1: Disulfide Bond Formation (Cyclization)

  • Dissolve the crude linear peptide in 50% aqueous acetic acid to a concentration of 0.1-0.5 mg/mL.[2]

  • Add a solution of iodine in methanol (0.1 M) dropwise with stirring until a faint yellow color persists.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate dropwise until the yellow color disappears.

Step 2: Preparative RP-HPLC

  • Filter the cyclization reaction mixture through a 0.45 µm filter.

  • Purify the crude cyclic this compound by preparative RP-HPLC on a C18 column.

  • Collect fractions based on the UV absorbance at 220 nm and 280 nm.

  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Purification Workflow Diagram

Purification_Workflow Crude_Linear Crude Linear this compound Dissolution Dissolve in 50% Acetic Acid Crude_Linear->Dissolution Cyclization Iodine-mediated Oxidation Dissolution->Cyclization Quench Quench with Sodium Thiosulfate Cyclization->Quench Prep_HPLC Preparative RP-HPLC (C18) Quench->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Fraction Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Purified this compound Lyophilization->Pure_Product

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data expected from the synthesis and purification of this compound.

Synthesis and Purification Yields
StepParameterExpected Value
Synthesis Crude Peptide Yield70-80%
Purification Overall Purified Yield20-35%

Note: Yields can vary depending on the scale of the synthesis and the efficiency of each coupling step.

Analytical Characterization
AnalysisParameterSpecification
Analytical RP-HPLC Purity≥ 98%
Retention TimeDependent on specific column and conditions
Mass Spectrometry (ESI-MS) Molecular Weight (Monoisotopic)Expected: ~1073.45 g/mol ([M+H]⁺)
Isotopic DistributionConfirms d5 incorporation

Conclusion

This technical guide provides a detailed methodology for the synthesis and purification of this compound. The use of Fmoc-based solid-phase peptide synthesis allows for the efficient and controlled assembly of the peptide chain with the site-specific incorporation of the deuterated phenylalanine residue. Subsequent cyclization and purification by preparative RP-HPLC yield a highly pure product suitable for demanding research and development applications. The provided workflows and data tables serve as a valuable resource for scientists and professionals in the field of drug development.

References

Desmopressin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document furnishes key chemical identifiers, detailed experimental protocols for its use as an internal standard in bioanalytical methods, and a summary of the parent compound's mechanism of action.

Core Chemical and Physical Data

This compound serves as a crucial internal standard for the quantitative analysis of Desmopressin in biological samples, owing to its similar physicochemical properties and distinct mass.

ParameterValueReferences
CAS Number 16679-58-6 (unlabelled)[1][2]
Molecular Formula C46H59D5N14O12S2[1][2][3]
Molecular Weight 1074.25 g/mol [2][4][5]
Synonyms DDAVP-d5, 1-(3-Mercaptopropanoic Acid)-8-d-arginine Vasopressin-d5[1][4]
Appearance White to Off-White Crystalline Solid[4][6]
Storage 2-8°C Refrigerator[4][6]

Mechanism of Action of Desmopressin

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). It exhibits a high affinity and selectivity for the vasopressin V2 receptor, which is primarily located in the renal collecting ducts.[7][8] The binding of Desmopressin to the V2 receptor initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7][9] The elevated cAMP levels activate Protein Kinase A (PKA), which promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[8][9] This increased density of AQP2 channels enhances water reabsorption from the urine back into the bloodstream, resulting in a concentrated urine and reduced urine output.[7][8]

Desmopressin_Signaling_Pathway cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen (Urine) cluster_blood Bloodstream Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R binds Gs Gs Protein V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A cAMP->PKA activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle phosphorylates AQP2_Channel Aquaporin-2 Channel AQP2_Vesicle->AQP2_Channel translocates to apical membrane Water_Blood Water AQP2_Channel->Water_Blood increased water reabsorption Water_Urine Water Water_Urine->AQP2_Channel

Desmopressin V2 receptor signaling pathway.

Experimental Protocols: Bioanalytical LC-MS/MS Method

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Desmopressin in biological matrices, such as human plasma. Below is a detailed methodology synthesized from established protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for extracting Desmopressin and this compound from plasma, providing a clean extract for LC-MS/MS analysis.

  • Materials:

    • Human plasma (K2 EDTA)

    • This compound internal standard working solution

    • Weak Cation Exchange (WCX) SPE cartridges

    • Methanol (MeOH)

    • Ammonium acetate

    • Acetic acid

    • Ammonium hydroxide

    • Nitrogen evaporator

  • Procedure:

    • Sample Spiking: To 300 µL of human plasma, add a known concentration of this compound internal standard (e.g., 25 pg/mL). For calibration standards and quality control samples, spike with the appropriate concentrations of Desmopressin.[1]

    • Cartridge Conditioning: Condition the WCX SPE cartridges by passing 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[1]

    • Sample Loading: Mix the plasma sample with 300 µL of 5% acetic acid in water and load the entire volume onto the conditioned SPE cartridge.[1]

    • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol to remove interfering substances.[1]

    • Elution: Elute the analyte and internal standard with 5% acetic acid in methanol.[1]

    • Drying: Dry the eluate under a stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent, such as a mixture of water and methanol, for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

    • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 1 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Flow rates can vary depending on the column dimensions, from analytical flow (e.g., 0.5 mL/min) to microflow (e.g., 5 µL/min) for enhanced sensitivity.[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desmopressin: The doubly charged precursor ion [M+2H]²+ at m/z 535.5 is often selected, with a common product ion being m/z 328.2 or 328.3.[2][6]

      • This compound: The doubly charged precursor ion [M+2H]²+ at m/z 540.5 is monitored, fragmenting to the same product ion at m/z 328.2.[2]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation (Reverse Phase) Dry_Reconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Detection Tandem MS Detection (MRM Mode) ESI->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Bioanalytical workflow for Desmopressin quantification.

Synthesis Overview

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Desmopressin in biological samples. Its use as an internal standard in LC-MS/MS methods is critical for pharmacokinetic and bioequivalence studies, contributing to the safe and effective clinical use of Desmopressin. The methodologies and data presented in this guide are intended to support researchers and scientists in their drug development and analysis endeavors.

References

A Technical Guide to Commercial Sourcing of Desmopressin-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available Desmopressin-d5, a critical reagent for bioanalytical and pharmacokinetic studies. This compound serves as a stable isotope-labeled internal standard for the accurate quantification of Desmopressin in biological matrices. This document outlines key suppliers, technical specifications, and a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction to this compound

Desmopressin is a synthetic analogue of the natural human hormone arginine vasopressin, used clinically for its antidiuretic effects. In a research context, particularly in drug development and clinical pharmacology, precise measurement of Desmopressin concentrations in plasma or other biological fluids is crucial.

This compound is a deuterated version of Desmopressin, where five hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Desmopressin but has a higher molecular weight. Its near-identical physicochemical properties, including extraction recovery and chromatographic retention time, make it an ideal internal standard for mass spectrometry-based quantification, correcting for variability during sample preparation and analysis.

Commercial Suppliers and Technical Specifications

Several chemical suppliers provide this compound for research purposes. While specific quantitative data such as chemical and isotopic purity are detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available technical information from various suppliers. Researchers are advised to request a CoA from the supplier for detailed specifications.

Supplier NameCatalog Number (Example)Molecular FormulaMolecular Weight ( g/mol )Stated Purity/Notes
Pharmaffiliates PA STI 028920C₄₆H₅₉D₅N₁₄O₁₂S₂1074.25White to Off-White Crystalline Solid. Sample CoA available.[1]
VIVAN Life Sciences VLDL-00290C₄₆H₅₉D₅N₁₄O₁₂S₂1074.24CoA, MASS, NMR, and HPLC data provided with the compound.[2]
Alentris Research ALN-D062D01C₄₆H₅₉D₅N₁₄O₁₂S₂1074.3Inquire for stock status.[3]
Axios Research AR-D01415C₄₆H₅₉D₅N₁₄O₁₂S₂1074.27Used as a reference standard, compliant with regulatory guidelines.[4]
Simson Pharma D980001C₄₆H₅₉D₅N₁₄O₁₂S₂1074.25Accompanied by Certificate of Analysis.
Toronto Research Chemicals (TRC) VariesVariesVariesA leading supplier of stable isotope-labeled compounds; provides a full analytical data package with products.[5][6]
Santa Cruz Biotechnology VariesVariesVariesA major chemical supplier for research use; lot-specific data is available on the CoA.
Cayman Chemical VariesVariesVariesProvides research chemicals; for comparison, their non-labeled Desmopressin is offered at ≥95% purity.[7][8]

Note: Catalog numbers and availability are subject to change. Researchers should verify with the individual suppliers.

Logical Relationship and Application

This compound's primary role is as an internal standard (IS) in quantitative bioanalysis. The diagram below illustrates the logical relationship between the analyte (Desmopressin) and its deuterated analogue.

G cluster_0 Core Components Analyte Desmopressin (Analyte) IS This compound (Internal Standard) Analyte->IS Chemically Identical, Different Mass Matrix Biological Matrix (e.g., Human Plasma) IS->Matrix spiked into Matrix->Analyte contains G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (0.3 mL) spike 2. Spike with This compound (IS) plasma->spike spe 3. Solid Phase Extraction (WCX) spike->spe dry 4. Evaporation & Reconstitution spe->dry lcms 5. LC-MS/MS Injection dry->lcms quant 6. Peak Integration & Quantification lcms->quant report 7. Concentration & PK Analysis quant->report

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Desmopressin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Desmopressin-d5, a deuterated analog of the synthetic vasopressin analog, Desmopressin. This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. This guide details the methodologies for assessing its isotopic composition and stability, presenting data in a clear, structured format to aid researchers in its effective application.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative bioanalytical methods. It is defined by the extent of deuterium incorporation at the specified positions and is typically determined using high-resolution mass spectrometry (HRMS).

Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the desired d5 isotopologue.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water. The stock solution is then diluted to an appropriate concentration for mass spectrometric analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • Mass Spectrometry Analysis: The prepared sample is infused directly or introduced via liquid chromatography into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+.

  • Data Acquisition: High-resolution mass spectra are acquired over a mass range that encompasses the expected isotopologues of this compound.

  • Data Analysis: The acquired spectra are analyzed to identify the peaks corresponding to the different isotopologues (d0 to d5). The relative abundance of each isotopologue is determined by integrating the area under its respective peak. The isotopic purity is then calculated as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Data Presentation: Isotopic Purity of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound.

IsotopologueRelative Abundance (%)
d5> 98%
d4< 2%
d3< 0.5%
d2< 0.1%
d1< 0.1%
d0 (Unlabeled)< 0.1%

Note: The data presented is representative and may vary between different batches.

Stability of this compound

Understanding the stability of this compound is crucial for ensuring its integrity during storage and experimental use. Stability studies are typically performed under various stress conditions to identify potential degradation pathways and products. The stability of this compound is expected to be comparable to that of unlabeled Desmopressin.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To assess the stability of this compound under forced degradation conditions and to develop a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

Methodology:

  • Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state and solution).

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • HPLC Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

  • Sample Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.

  • Data Analysis: The peak purity of the main this compound peak is assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.

Data Presentation: Stability of Desmopressin under Forced Degradation

The following table summarizes the known degradation pathways of Desmopressin, which are expected to be similar for this compound.

Stress ConditionPotential Degradation Pathway
Acidic HydrolysisDeamidation of asparagine and glutamine residues.
Basic HydrolysisDeamidation, disulfide bond cleavage.
OxidationOxidation of the disulfide bond.
ThermalDeamidation, aggregation.
PhotochemicalLimited degradation reported.

Note: Desmopressin is reported to be most stable at a pH of 4.0.

Visualizations

Desmopressin Signaling Pathway

Desmopressin_Signaling_Pathway Desmopressin Desmopressin V2R Vasopressin V2 Receptor Desmopressin->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Aquaporin_vesicles Aquaporin-2 Vesicles PKA->Aquaporin_vesicles Phosphorylates Membrane_insertion Membrane Insertion Aquaporin_vesicles->Membrane_insertion Promotes Water_reabsorption Increased Water Reabsorption Membrane_insertion->Water_reabsorption Leads to

Experimental Workflow for Isotopic Purity and Stability Analysis

Experimental_Workflow cluster_Purity Isotopic Purity Analysis cluster_Stability Stability Analysis Purity_Sample This compound Sample HRMS High-Resolution Mass Spectrometry Purity_Sample->HRMS Purity_Data Isotopic Distribution Data HRMS->Purity_Data Analysis_Report Comprehensive Analysis Report Purity_Data->Analysis_Report Stability_Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Stability_Sample->Forced_Degradation HPLC Stability-Indicating HPLC-UV Forced_Degradation->HPLC Stability_Data Degradation Profile HPLC->Stability_Data Stability_Data->Analysis_Report

Desmopressin-d5: A Technical Guide to its Analysis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical chemistry of Desmopressin-d5, a deuterated analog of the synthetic antidiuretic hormone Desmopressin. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, quality control, and bioanalytical studies. It details the typical specifications found in a Certificate of Analysis (CoA), outlines the experimental protocols for its characterization, and illustrates its primary mechanism of action.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and physical properties. The following tables summarize the typical quantitative data presented in a CoA.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name (S)-1-((4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-13-((phenyl-d5)methyl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl)-N-((R)-1-((2-amino-2-oxoethyl)amino)-5-guanidino-1-oxopentan-2-yl)pyrrolidine-2-carboxamide
Molecular Formula C₄₆H₅₉D₅N₁₄O₁₂S₂
Molecular Weight 1074.24 g/mol [1]
CAS Number Not Available (for deuterated form)
Appearance White to Off-White Crystalline Solid[2]
Solubility Soluble in water, DMSO, and methanol.[3][4]

Table 2: Purity and Quality Control

Analytical TestSpecification
Purity by HPLC ≥98%[3]
Identity by ¹H NMR Conforms to structure
Identity by Mass Spectrometry Conforms to structure
Storage Condition -20°C under an inert atmosphere[3]

Experimental Protocols

Detailed analytical methodologies are crucial for the accurate and reproducible characterization of this compound. This section provides an overview of the key experimental protocols used to assess its purity and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of this compound.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[5][6]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 25:75 v/v) with 0.1% TFA.[5][6] The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to a known concentration.

  • Sample Preparation: Prepare the sample for analysis by dissolving it in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column Temperature: 40°C[5][6]

    • Flow Rate: 1.0 - 1.6 mL/min[5][6]

    • Detection Wavelength: 220 nm[5][6]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

Objective: To verify the isotopic enrichment and confirm the molecular mass of this compound.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan to observe the parent ion.

    • Precursor Ion (for MS/MS): The doubly charged ion [M+2H]²⁺ is typically abundant for desmopressin.[7] For this compound, this would be approximately m/z 537.9.[8]

    • Product Ions (for MS/MS): Collision-induced dissociation of the precursor ion will yield characteristic fragment ions.[7]

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Objective: To provide detailed information about the molecular structure and confirm the position of the deuterium labels.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent. For peptides, a concentration of 0.1-5 mM is typical.[9]

  • NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • Data Analysis: The spectrum is analyzed for chemical shifts, coupling constants, and integration values. The absence of signals in the phenyl region of the phenylalanine residue and the presence of expected signals for the rest of the molecule would confirm the structure of this compound.

Mechanism of Action: Signaling Pathway

Desmopressin exerts its biological effects primarily through its selective agonism of the vasopressin V2 receptor.[10] The activation of this receptor initiates a G-protein-coupled signaling cascade.

Desmopressin_Signaling_Pathway cluster_cell Renal Collecting Duct Cell Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin Aquaporin-2 Vesicles PKA->Aquaporin Phosphorylates Membrane Apical Membrane Insertion Aquaporin->Membrane Promotes Water Water Reabsorption Membrane->Water Increases

Caption: Desmopressin V2 receptor signaling pathway.

This signaling cascade ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of the renal collecting duct cells, increasing water reabsorption from the urine.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Desmopressin_Analysis_Workflow cluster_workflow This compound Analysis Workflow Start This compound Sample Prep Sample Preparation (Dissolution) Start->Prep HPLC HPLC Analysis (Purity) Prep->HPLC MS Mass Spectrometry (Identity) Prep->MS NMR NMR Spectroscopy (Structure) Prep->NMR Report Certificate of Analysis Generation HPLC->Report MS->Report NMR->Report

Caption: General workflow for this compound analysis.

This guide provides a foundational understanding of the analytical characterization of this compound. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

References

The Kinetic Edge: A Technical Guide to the Applications of Deuterated Peptides in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into peptide therapeutics represents a promising frontier in drug development. This technical guide explores the core principles and pharmacological applications of peptide deuteration. By leveraging the kinetic isotope effect (KIE), the substitution of protium (¹H) with deuterium (²H) at specific metabolic sites can significantly enhance the pharmacokinetic and pharmacodynamic profiles of peptide drugs. This modification leads to increased metabolic stability, prolonged half-life, and potentially reduced dosing frequency and improved safety profiles. This guide provides an in-depth overview of the synthesis, analysis, and pharmacological implications of deuterated peptides, supported by experimental methodologies and visual representations of relevant biological pathways.

The Scientific Rationale for Peptide Deuteration

The foundational principle behind the utility of deuterated peptides is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-protium (C-H) bond.[1][] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[1][]

In the context of pharmacology, many peptide drugs are susceptible to metabolic degradation by enzymes such as cytochrome P450 (CYP) isozymes, dipeptidyl peptidase-4 (DPP-IV), and various proteases. This metabolic breakdown often involves the enzymatic cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at these "metabolic soft spots," the rate of enzymatic degradation can be reduced.[][3][4] This strategic deuteration can lead to several therapeutic advantages:

  • Enhanced Metabolic Stability: A slower rate of metabolism translates to a longer circulating half-life of the peptide drug.[][3]

  • Improved Pharmacokinetic Profile: Increased stability can lead to higher plasma concentrations (Cmax), greater overall drug exposure (AUC), and reduced clearance.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance and convenience.[3]

  • Potential for Lower Toxicity: By slowing the formation of potentially toxic metabolites, deuteration can lead to an improved safety profile.[][3]

  • Metabolic Shunting: Deuteration at one metabolic site may redirect metabolism towards other pathways, which can be beneficial if the primary pathway leads to inactive or undesirable metabolites.

Data Presentation: Pharmacokinetic Improvements

While extensive public data comparing deuterated and non-deuterated peptides is still emerging, the principles are well-demonstrated in small molecule drugs and are being actively explored for peptide therapeutics. Below is an illustrative table of pharmacokinetic parameters for the non-deuterated GLP-1 receptor agonists, exenatide and liraglutide, which are candidates for deuteration to further improve their metabolic stability. The goal of deuterating such peptides would be to extend their half-lives even further, potentially moving from daily to weekly or less frequent dosing regimens.

Peptide (Formulation)Half-life (t½)Tmax (Peak Plasma Concentration Time)BioavailabilityPrimary Clearance Mechanism
Exenatide ~2.4 hours~2.1 hours65-75%Glomerular filtration
Liraglutide ~13 hours8-12 hours~55%Metabolism by DPP-IV and neutral endopeptidase

Data compiled from publicly available pharmacokinetic studies.

Key Therapeutic Areas and Peptide Candidates

The application of deuteration is being explored across a range of therapeutic areas where peptide drugs are prevalent.

Metabolic Disorders: GLP-1 Receptor Agonists and Insulin

Glucagon-like peptide-1 (GLP-1) receptor agonists, such as exenatide and liraglutide, are critical in the management of type 2 diabetes and obesity. A primary limitation of native GLP-1 is its very short half-life of 1-2 minutes. While synthetic analogs have extended this, there is still significant interest in further prolonging their duration of action through deuteration.

Insulin and its analogs are another key area. While not subject to CYP450 metabolism in the same way as many small molecules, their stability and clearance are of paramount importance. Deuteration could potentially be used to fine-tune the pharmacokinetic profiles of novel insulin analogs.

The binding of a GLP-1 receptor agonist to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Epac2.

GLP1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1 Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP-1 Agonist->GLP1R Binds Gs Gαs GLP1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion

GLP-1 Receptor Signaling Pathway

Insulin binding to the insulin receptor (IR), a receptor tyrosine kinase, triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This leads to the activation of downstream pathways, most notably the PI3K/Akt pathway, which mediates most of the metabolic effects of insulin, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake.

Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (Tyrosine Kinase) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3-Kinase IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates GLUT4_Vesicles GLUT4 Vesicles Akt->GLUT4_Vesicles Promotes GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Translocation GlucoseUptake Glucose Uptake GLUT4_Translocation->GlucoseUptake

Insulin Receptor Signaling Pathway
Neurology and Psychiatry: Oxytocin

Oxytocin, a neuropeptide, is under investigation for a variety of neurological and psychiatric conditions, including anxiety and depression.[5] Its therapeutic potential is limited by its short half-life. Deuterated analogs of oxytocin could lead to improved brain penetration and a longer duration of action, enhancing its therapeutic efficacy.[5]

The oxytocin receptor (OxtR) is a G-protein coupled receptor that primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OxtR Oxytocin Receptor Oxytocin->OxtR Binds Gq11 Gαq/11 OxtR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 PIP2 -> IP₃ DAG DAG PLC->DAG PIP2 -> DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca_Release->CellularResponse PKC->CellularResponse

Oxytocin Receptor Signaling Pathway

Experimental Protocols

Synthesis of Deuterated Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing synthetic peptides, including those incorporating deuterated amino acids.

General Protocol for Fmoc-based SPPS:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide for C-terminal amides, Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain by treating with a 20% solution of piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (either standard or deuterated) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Deuterated/Standard Fmoc-Amino Acid (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin & Remove Side-Chain Protecting Groups (TFA) Repeat->Cleave Synthesis Complete Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize FinalPeptide Final Deuterated Peptide Lyophilize->FinalPeptide

Solid-Phase Peptide Synthesis Workflow
Purification by Reversed-Phase HPLC (RP-HPLC)

Crude synthetic peptides are purified using RP-HPLC to isolate the desired full-length peptide from impurities.

General Protocol for Peptide Purification:

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity. A typical gradient might be 5% to 65% B over 30 minutes.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize.

Analysis and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the primary tool for confirming the identity and purity of synthetic peptides.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC Separation: Use a C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • MS Detection: Employ electrospray ionization (ESI) in positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the peptide. The observed mass should match the theoretical mass of the deuterated peptide.

  • Tandem MS (MS/MS): Fragment the peptide ion to confirm its amino acid sequence.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a peptide is metabolized by liver enzymes.

Protocol using Human Liver Microsomes (HLM):

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the deuterated peptide (at a final concentration of, for example, 1 µM), and human liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent peptide remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent peptide remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

MetabolicStabilityAssay Start Start Prepare Prepare Incubation Mixture: Peptide, Buffer, HLM Start->Prepare Preincubation Pre-incubate at 37°C Prepare->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate TimePoint Take Aliquot at Time Points Incubate->TimePoint Quench Quench Reaction (Cold Acetonitrile + IS) TimePoint->Quench t = 0, 15, 30... min Calculate Calculate Half-life (t½) TimePoint->Calculate All time points collected Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Analyze->TimePoint End End Calculate->End

In Vitro Metabolic Stability Assay Workflow

Conclusion

The deuteration of peptides is a powerful and elegant strategy to enhance their therapeutic properties. By leveraging the kinetic isotope effect, medicinal chemists can rationally design peptide drugs with improved metabolic stability and pharmacokinetic profiles. This can lead to more effective and convenient treatment regimens for a wide range of diseases. As our understanding of peptide metabolism continues to grow, and as analytical techniques for characterizing deuterated compounds become more sophisticated, the application of deuterated peptides in pharmacology is poised for significant expansion. This technical guide provides a foundational understanding of the principles, applications, and experimental considerations for researchers and drug development professionals working in this exciting field.

References

The Critical Role of Desmopressin-d5 in Advancing Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacokinetic (PK) analysis, particularly for potent, low-dosage drugs like Desmopressin, the precision and reliability of bioanalytical methods are paramount. The introduction of isotopically labeled internal standards has revolutionized this field, and Desmopressin-d5 stands as a cornerstone in the accurate quantification of Desmopressin in biological matrices. This technical guide delves into the integral role of this compound in pharmacokinetic studies, providing a comprehensive overview of its application, detailed experimental protocols, and the underlying principles that ensure data integrity.

The Imperative for a Stable Isotope-Labeled Internal Standard

Desmopressin, a synthetic analogue of the natural hormone vasopressin, is administered in very low doses, leading to circulating plasma concentrations in the picogram per milliliter (pg/mL) range.[1] At such low levels, analytical variability can be significant, arising from sample preparation inconsistencies, matrix effects, and instrument fluctuations.

This compound, a deuterated form of Desmopressin, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the workflow, it effectively normalizes for any variations, ensuring that the final calculated concentration of Desmopressin is accurate and reproducible.

Pharmacokinetic Profile of Desmopressin

Understanding the pharmacokinetic profile of Desmopressin is crucial for designing effective dosing regimens and interpreting bioanalytical data. The following table summarizes key pharmacokinetic parameters of Desmopressin administered via different routes.

ParameterIntravenous (IV)Oral (PO)Intranasal (IN)Subcutaneous (SC)
Bioavailability 100%0.08% - 0.16%[2][3]3.3% - 4.1%[4]85%[4]
Tmax (Time to Peak Concentration) N/A50 - 55 min[4]15 - 45 min[4]N/A
Cmax (Peak Plasma Concentration) Dose-dependent6.2 - 6.6 pg/mL (0.2 mg dose)[2]4.00 - 9.11 pg/mL (0.83-1.66 mcg dose)[3]N/A
Terminal Half-life (t½) 1.5 - 3 hours[4]2 - 3.11 hours[3]3 - 4 hours[4]N/A
Volume of Distribution (Vd) 26.5 L[4]0.2 - 0.32 L/kg[3]N/AN/A
Clearance (CL) 7.6 L/h[4]N/AN/AN/A

Experimental Protocols: A Guide to Accurate Quantification

The quantification of Desmopressin in biological matrices, typically human plasma, necessitates a highly sensitive and specific analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, with this compound as the internal standard of choice.

Sample Preparation

The goal of sample preparation is to extract Desmopressin and this compound from the complex biological matrix while removing interfering substances. Solid-phase extraction (SPE) is a commonly employed technique.

Detailed SPE Protocol:

  • Sample Pre-treatment: To a 500 µL aliquot of plasma, add an appropriate amount of this compound internal standard solution. Dilute the sample with an aqueous acidic solution (e.g., 4% H3PO4).

  • SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with an organic solvent (e.g., methanol) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a basic solution (e.g., 5% ammonium hydroxide) to remove interfering components.

  • Elution: Elute Desmopressin and this compound from the cartridge using an appropriate solvent mixture (e.g., methanol/formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

ParameterTypical Conditions
LC Column Reversed-phase C18 column (e.g., Acquity UPLC HSS T3)[1]
Mobile Phase A 1 mM Ammonium formate in water[1]
Mobile Phase B Methanol[1]
Flow Rate Gradient elution
Injection Volume 5 - 50 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Desmopressin: Q1: 535.5 -> Q3: 328.0, 120.0[5] This compound: Q1: 537.9 -> Q3: 328.2[6]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of Desmopressin, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Pretreat Pre-treatment (e.g., Acidification) IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant PK Pharmacokinetic Analysis Quant->PK G Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Gs Gs Protein Activation V2R->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 Membrane Insertion into Apical Membrane AQP2->Membrane Water Increased Water Reabsorption Membrane->Water

References

The Definitive Guide to Desmopressin-d5 as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desmopressin-d5, a critical tool in the accurate quantification of the synthetic antidiuretic peptide desmopressin in biological matrices. This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is essential for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of pharmacokinetic and toxicokinetic studies.

Chemical and Physical Properties of this compound

This compound is a deuterated analog of desmopressin, a synthetic form of the natural pituitary hormone vasopressin. The incorporation of five deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties.

PropertyValue
Chemical Name 1-(3-Mercaptopropanoic Acid)-8-D-arginine Vasopressin-d5
Molecular Formula C46H59D5N14O12S2
Molecular Weight Approximately 1074.25 g/mol [1][2]
Appearance White to Off-White Crystalline Solid[1][2]
Storage 2-8°C Refrigerator[1][2]

The Role of this compound in Quantitative Bioanalysis

In LC-MS/MS analysis, the analyte and the SIL-IS are extracted from the biological matrix and analyzed simultaneously. Because this compound behaves almost identically to desmopressin during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, even at very low concentrations.[3]

Experimental Protocols

The following sections detail a consolidated experimental protocol for the quantification of desmopressin in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting desmopressin and this compound from plasma, removing proteins and other interfering substances.

  • Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 25 µL of the internal standard working solution (e.g., 1 ng/mL of this compound).[4] Add 200 µL of 2% acetic acid solution and vortex for 10 seconds.[4]

  • SPE Cartridge Conditioning: Condition an Oasis WCX (weak cation exchange) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[4]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% ammonium hydroxide solution, followed by 1.0 mL of methanol.[4]

  • Elution: Elute the analyte and internal standard with an appropriate solvent, such as methanol containing 5% acetic acid.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40-50°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[5][6]

G Experimental Workflow for Desmopressin Analysis cluster_spe SPE Steps plasma Plasma Sample is Add this compound (IS) plasma->is acid Add Acetic Acid is->acid vortex1 Vortex acid->vortex1 spe Solid-Phase Extraction (SPE) vortex1->spe condition Condition Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

A high-level overview of the sample preparation and analysis workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Liquid Chromatography Parameters

ParameterTypical Value
Column Aquity UPLC HSS T3 or similar C18 column[4]
Mobile Phase A 1 mM Ammonium formate buffer in water[4]
Mobile Phase B Methanol[4]
Flow Rate Gradient elution is typically used.
Injection Volume 15 µL[5]
Column Temperature 40°C

Mass Spectrometry Parameters

ParameterTypical Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Desmopressin) m/z 535.5 → 328.3[4]
MRM Transition (this compound) m/z 539.7 → 328.4[4]
Dwell Time 75 ms[4]

Method Validation and Performance

Analytical methods using this compound as an internal standard have been rigorously validated according to regulatory guidelines, demonstrating high sensitivity, accuracy, and precision.

Quantitative Performance Data

ParameterReported Values
Lower Limit of Quantification (LLOQ) 0.5 pg/mL to 20 pg/mL[7][8]
Linearity Range 1.01 - 200 pg/mL; 20 - 2000 pg/mL[4][8]
Correlation Coefficient (r²) ≥0.99[4]
Intra- and Inter-day Accuracy Generally within ±15% (±20% at LLOQ)
Intra- and Inter-day Precision (%CV) Generally <15% (<20% at LLOQ)
Recovery 76.72% to 92.72%[6]

Desmopressin Signaling Pathway

Desmopressin exerts its antidiuretic effect by binding to vasopressin V2 receptors (V2R) in the renal collecting ducts. This interaction initiates a signaling cascade that ultimately leads to increased water reabsorption.

G Desmopressin V2 Receptor Signaling Pathway Desmopressin Desmopressin V2R Vasopressin V2 Receptor (V2R) Desmopressin->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Promotes translocation and Water_reabsorption Increased Water Reabsorption AQP2_insertion->Water_reabsorption Leads to

The signaling cascade initiated by desmopressin binding to the V2 receptor.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of desmopressin in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high quality of data required for pharmacokinetic studies and clinical trials. The detailed protocols and performance data presented in this guide provide a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis.

References

The Core Mechanism of Desmopressin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the mechanism of action of Desmopressin (dDAVP), a synthetic analogue of the human hormone vasopressin. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling cascades, and physiological outcomes of Desmopressin activity, supported by quantitative data and detailed experimental methodologies.

Executive Summary

Desmopressin is a potent and selective agonist for the vasopressin V2 receptor, primarily utilized for its antidiuretic and hemostatic properties. Its mechanism of action is centered on the activation of a G-protein coupled receptor signaling pathway in renal collecting duct cells, leading to increased water reabsorption. A secondary mechanism involves the release of coagulation factors from endothelial cells. This guide will dissect these pathways, providing the foundational knowledge necessary for advanced research and development.

Molecular Interaction with the Vasopressin V2 Receptor

Desmopressin's primary molecular target is the vasopressin V2 receptor (V2R), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Its selectivity for the V2R over the V1a receptor, which mediates vasoconstriction, is a key feature of its clinical utility, resulting in a favorable safety profile.[2][3]

Binding Affinity and Potency

Desmopressin exhibits high affinity for the V2R. In vitro studies using radioligand binding assays have quantified this interaction, demonstrating its potent agonistic activity.

ParameterValueReceptorSpeciesReference
Ki 5.84 nMV2RHuman
EC50 23.9 nMV2RHuman

V2R-Mediated Signaling Pathway in Renal Collecting Duct Cells

The binding of Desmopressin to the V2R on the basolateral membrane of principal cells in the kidney's collecting ducts initiates a well-defined signaling cascade.[1][2]

  • G-Protein Activation: Upon agonist binding, the V2R undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1]

  • Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]

Gprotein_Signaling Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activation

V2R-Mediated G-Protein Signaling Cascade.

Aquaporin-2 Translocation and Antidiuresis

The primary physiological effect of Desmopressin is the promotion of water reabsorption in the kidneys, leading to an antidiuretic effect. This is achieved through the PKA-mediated translocation of aquaporin-2 (AQP2) water channels.

Activated PKA phosphorylates AQP2-containing vesicles, which triggers their translocation to and fusion with the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the apical membrane increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream.

AQP2_Translocation cluster_cell Collecting Duct Principal Cell PKA_active Active PKA Vesicle AQP2-containing Vesicle PKA_active->Vesicle Phosphorylates ApicalMembrane Apical Membrane Vesicle->ApicalMembrane Translocation and Fusion

Mechanism of AQP2 Translocation.

Hemostatic Effects of Desmopressin

In addition to its antidiuretic role, Desmopressin has important applications in the management of certain bleeding disorders. This is due to its ability to stimulate the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[3]

The precise signaling pathway for this effect is also thought to be mediated by the V2 receptor on endothelial cells, leading to the exocytosis of Weibel-Palade bodies, which are storage granules for vWF and Factor VIII.

Dose-Dependent Increase in Coagulation Factors

Clinical studies have demonstrated a dose-dependent increase in plasma levels of Factor VIII and vWF following Desmopressin administration.

Dose of DesmopressinMean Increase in Factor VIII:CMean Increase in vWF:AgReference
0.3 µg/kg IV3-5 fold3-5 fold[5]

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of Desmopressin.

Radioligand Binding Assay for V2R Affinity

This protocol is used to determine the binding affinity (Ki) of Desmopressin for the V2 receptor.

  • Cell Line: HEK293 cells stably expressing the human V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin.

  • Procedure:

    • Prepare cell membranes from the V2R-expressing HEK293 cells.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Desmopressin.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP following V2R activation by Desmopressin.

  • Cell Line: MDCK or LLC-PK1 cells, which endogenously express the V2 receptor.

  • Reagents:

    • Desmopressin at various concentrations.

    • IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture cells to confluency in 96-well plates.

    • Pre-treat cells with IBMX.

    • Stimulate cells with varying concentrations of Desmopressin for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay format.

    • Plot the dose-response curve to determine the EC50.

Immunofluorescence Staining for AQP2 Translocation

This method visualizes the movement of AQP2 to the apical membrane.

  • Cell Line: MDCK cells grown on permeable supports to form a polarized monolayer.

  • Procedure:

    • Treat the polarized MDCK cells with Desmopressin (e.g., 10 nM) for 20-30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against AQP2.

    • Incubate with a fluorescently labeled secondary antibody.

    • Image the cells using confocal microscopy to visualize the subcellular localization of AQP2.

Immunofluorescence_Workflow Start Polarized MDCK Cells Treatment Treat with Desmopressin Start->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization PrimaryAb Incubate with Primary Antibody (anti-AQP2) Permeabilization->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Imaging Confocal Microscopy SecondaryAb->Imaging

Immunofluorescence Workflow for AQP2.
Cell Surface Biotinylation for AQP2 Quantification

This biochemical assay quantifies the amount of AQP2 at the cell surface.[6]

  • Cell Line: MDCK or LLC-PK1 cells.

  • Reagents:

    • Sulfo-NHS-SS-Biotin (a membrane-impermeable biotinylation reagent).[7]

    • Streptavidin-agarose beads.

  • Procedure:

    • Treat cells with Desmopressin to induce AQP2 translocation.

    • Incubate the cells with Sulfo-NHS-SS-Biotin on ice to label cell surface proteins.

    • Quench the reaction and lyse the cells.

    • Isolate the biotinylated proteins by incubation with streptavidin-agarose beads.

    • Elute the bound proteins and analyze for the presence of AQP2 by Western blotting.

Pharmacokinetics and Pharmacodynamics

The clinical effects of Desmopressin are governed by its pharmacokinetic and pharmacodynamic properties.

ParameterValueRoute of AdministrationReference
Bioavailability 0.16%Oral[3]
3.3-4.1%Intranasal[3]
Time to Peak Plasma Concentration (Tmax) 50-55 minOral[3]
15-45 minIntranasal[3]
Elimination Half-life (T1/2) 1.5-3 hoursIV[3]
3-4 hoursIntranasal[3]
Analytical Methodology: LC-MS/MS

The quantification of Desmopressin in plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10][11]

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract Desmopressin from plasma.[9]

  • Chromatography: Reversed-phase UPLC provides efficient separation.

  • Detection: Tandem quadrupole mass spectrometry allows for sensitive and specific detection, with lower limits of quantification in the low pg/mL range.[9][10][11]

Conclusion

The mechanism of action of Desmopressin is a well-characterized process involving selective V2 receptor agonism, activation of the cAMP/PKA signaling pathway, and subsequent translocation of AQP2 water channels in the renal collecting ducts. Its secondary hemostatic effects are mediated by the release of vWF and Factor VIII from endothelial cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and renal physiology. Further research may focus on the finer regulatory aspects of AQP2 trafficking and the potential for developing even more selective and potent V2R agonists.

References

Methodological & Application

LC-MS/MS Method for the Quantification of Desmopressin in Human Plasma Using Desmopressin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desmopressin in human plasma. Desmopressin, a synthetic analogue of the natural hormone vasopressin, is used to treat conditions like diabetes insipidus and nocturnal enuresis. Its low therapeutic dosage necessitates a highly sensitive analytical method for pharmacokinetic studies. This method utilizes a stable isotope-labeled internal standard, Desmopressin-d5, to ensure high accuracy and precision. The protocol employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The described method is suitable for regulated bioanalysis in support of clinical trials and drug development programs.

Experimental Protocols

Materials and Reagents
  • Analytes: Desmopressin acetate, this compound (internal standard)

  • Solvents: HPLC-grade methanol, acetonitrile, and water

  • Additives: Formic acid, acetic acid, ammonium hydroxide, ammonium acetate

  • Plasma: Human plasma with K2EDTA as anticoagulant

  • SPE Cartridges: Oasis WCX (Weak Cation Exchange) cartridges

Preparation of Stock and Working Solutions
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of Desmopressin and this compound in a solution of 2% acetic acid in water.

  • Working Standard Solutions: Serially dilute the Desmopressin stock solution with 50/50 (v/v) methanol/water to prepare working standards for calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (25 pg/mL): Dilute the this compound stock solution with 50/50 (v/v) methanol/water.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the Oasis WCX cartridges with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[1]

  • Sample Loading: To 300 µL of human plasma, add 25 pg of this compound internal standard and mix. Acidify the sample by adding 300 µL of 5% acetic acid in water. Load the entire mixture onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridges with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.[1]

  • Elution: Elute the analytes with 1 mL of 5% acetic acid in methanol.[1]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 0.1% acetic acid in water for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Chromatographic Conditions

A reversed-phase C18 column is typically used for the separation of Desmopressin. The following are representative conditions that can be optimized for specific systems.

ParameterValue
LC System UPLC or HPLC system
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm or equivalent[2]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C[3]
Injection Volume 15 µL[1]
Gradient A linear gradient from 5% to 95% Mobile Phase B over several minutes is a typical starting point.

Mass Spectrometric Conditions

Analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[1]
IonSpray Voltage 5500 V[1]
Curtain Gas 35 psi[1]
Collision Gas High[1]
Data Analysis and Quantification

The concentration of Desmopressin in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.

Quantitative Data Summary

Mass Spectrometry Transitions

The following MRM transitions are monitored for Desmopressin and its internal standard, this compound. The precursor ion is the doubly charged molecule [M+2H]²⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Desmopressin 535.4328.25022
Desmopressin 535.4794.35027
This compound 537.9328.25022

Table based on data from SCIEX.[1]

Method Performance Characteristics

The performance of this method is evaluated based on linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

ParameterTypical Value
Linearity Range 0.5 - 250 pg/mL[1]
Correlation Coefficient (r²) ≥ 0.99[3]
Lower Limit of Quantification (LLOQ) 0.5 pg/mL[1]
Accuracy Within ±15% of nominal values (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)

Experimental Workflow Diagram

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample (300 µL) Add_IS Add this compound IS Plasma->Add_IS Acidify Acidify with 5% Acetic Acid Add_IS->Acidify SPE_Load Load onto Conditioned WCX SPE Cartridge Acidify->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with 5% Acetic Acid in Methanol SPE_Wash->SPE_Elute Dry_Recon Evaporate and Reconstitute SPE_Elute->Dry_Recon Inject Inject onto LC Column Dry_Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection on Triple Quadrupole MS Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Desmopressin Concentration Cal_Curve->Quantify

Caption: Workflow for Desmopressin quantification by LC-MS/MS.

References

Developing a Bioanalytical Assay for Desmopressin using Desmopressin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Desmopressin (1-desamino-8-D-arginine vasopressin) is a synthetic analogue of the natural human hormone arginine vasopressin.[1][2] It is a potent antidiuretic used in the treatment of central diabetes insipidus, primary nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[2][3][4] Due to its therapeutic importance and low dosage, a highly sensitive and robust bioanalytical method is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Desmopressin in human plasma, utilizing its stable isotope-labeled counterpart, Desmopressin-d5, as an internal standard to ensure accuracy and precision.

The developed method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization characteristics, compensates for matrix effects and variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the developed and validated bioanalytical assay.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterDesmopressinThis compound (Internal Standard)
Chromatographic Column C18 reverse-phase columnC18 reverse-phase column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 10 µL10 µL
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 535.3 -> 328.2537.8 -> 330.2
Collision Energy (eV) 2525
Cone Voltage (V) 4040

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1.0 - 1000 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Experimental Protocols

Preparation of Stock and Working Solutions
  • Desmopressin Stock Solution (100 µg/mL): Accurately weigh 1 mg of Desmopressin standard and dissolve it in 10 mL of methanol:water (50:50, v/v) to obtain a 100 µg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol:water (50:50, v/v) to obtain a 100 µg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the Desmopressin stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a final concentration of 10 ng/mL in the same diluent.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution (10 ng/mL) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive

    • Multiple Reaction Monitoring (MRM) transitions are listed in Table 1.

    • Dwell Time: 100 ms per transition

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add this compound IS plasma->add_is vortex1 Vortex add_is->vortex1 sample_loading Load Sample vortex1->sample_loading spe_conditioning Condition SPE Cartridge spe_conditioning->sample_loading wash Wash Cartridge sample_loading->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the bioanalysis of Desmopressin.

signaling_pathway cluster_cell Renal Collecting Duct Cell desmopressin Desmopressin v2_receptor V2 Receptor desmopressin->v2_receptor g_protein Gs Protein Activation v2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka aqp2_vesicles Aquaporin-2 (AQP2) Vesicles pka->aqp2_vesicles aqp2_insertion AQP2 Insertion into Apical Membrane aqp2_vesicles->aqp2_insertion water_reabsorption ↑ Water Reabsorption aqp2_insertion->water_reabsorption

Caption: Desmopressin signaling pathway in renal collecting duct cells.[2][4][5][6]

Discussion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Desmopressin in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision by correcting for potential variabilities during sample preparation and analysis. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical method validation. This method is suitable for supporting clinical and preclinical studies investigating the pharmacokinetics of Desmopressin.

The signaling pathway of Desmopressin primarily involves its binding to the V2 receptors in the renal collecting ducts.[4][5][6] This interaction activates a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which promotes the translocation and insertion of Aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[2][5] This increases water reabsorption from the urine back into the bloodstream.[2][5]

Conclusion

This application note provides a comprehensive protocol for the bioanalytical determination of Desmopressin in human plasma using LC-MS/MS with a deuterated internal standard. The method is validated and shown to be robust, sensitive, and accurate, making it a valuable tool for researchers, scientists, and drug development professionals working with Desmopressin. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying signaling mechanism of the drug.

References

Application Note: High-Recovery Solid-Phase Extraction Protocols for the Quantification of Desmopressin and Desmopressin-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust and reliable solid-phase extraction (SPE) protocols for the simultaneous quantification of Desmopressin and its deuterated internal standard, Desmopressin-d5, from human plasma. Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is administered in low doses, necessitating highly sensitive and selective analytical methods for pharmacokinetic studies.[1][2] The protocols outlined below utilize weak cation exchange (WCX) and a dual-mechanism SPE approach, both demonstrating high recovery and excellent reproducibility suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This document is intended for researchers, scientists, and drug development professionals requiring a validated sample preparation method for Desmopressin.

Introduction

Desmopressin (1-desamino-8-D-arginine vasopressin) is a synthetic peptide containing nine amino acids.[1] It is clinically used for the treatment of nocturnal enuresis, diabetes insipidus, and certain clotting disorders.[3] Due to its low therapeutic dosage, plasma concentrations of Desmopressin are typically in the low pg/mL range, demanding highly sensitive bioanalytical assays.[1][2] Solid-phase extraction is a critical step in the sample preparation workflow, enabling the concentration of the analyte and removal of interfering matrix components from plasma, thereby enhancing the sensitivity and selectivity of subsequent LC-MS/MS analysis.[4] The use of a stable isotope-labeled internal standard, such as this compound or Desmopressin-d8, is recommended to ensure accurate and precise quantification by compensating for variability during sample processing.[2]

This application note provides detailed protocols for two effective SPE methods:

  • Weak Cation Exchange (WCX) SPE: This method leverages the positive charge of Desmopressin for selective retention on a weak cation exchange sorbent.

  • Dual-Mechanism SPE: This approach combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and sample cleanup.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described SPE protocols as reported in various studies.

ParameterWeak Cation Exchange (WCX) SPEDual-Mechanism SPE
Analyte DesmopressinDesmopressin
Internal Standard Desmopressin-d8Labeled Internal Standard
Matrix Human PlasmaHuman Plasma
Mean Recovery 77.3% (±2.38%)[2]80%[1]
Intra-day Precision (%RSD) < 9.3%Not explicitly stated, but method met all validation criteria[1]
Inter-day Precision (%RSD) < 9.3%[5]Not explicitly stated, but method met all validation criteria[1]
Accuracy (% Nominal) 89.2% to 111.8%[5]Met all validation criteria[1]
Lower Limit of Quantification (LLOQ) 1.01 pg/mL[2]2.00 pg/mL[1]

Experimental Protocols

Protocol 1: Weak Cation Exchange (WCX) Solid-Phase Extraction

This protocol is adapted from methodologies utilizing weak cation exchange cartridges, such as Oasis WCX or EVOLUTE® EXPRESS WCX.[2][3]

Materials:

  • SPE Cartridges: Weak Cation Exchange (e.g., Oasis WCX, 30 mg)

  • Human Plasma (EDTA)

  • Desmopressin and this compound stock solutions

  • Methanol

  • 10 mM Ammonium Acetate, pH 6.0

  • 2% Formic Acid in 70/30 (v/v) Methanol/Water

  • 0.1% Formic Acid in 50/50 (v/v) Acetonitrile/Water (Reconstitution Solution)

  • Centrifuge

  • Nitrogen Evaporation System

  • Vortex Mixer

Method:

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add the appropriate amount of this compound internal standard.

    • Add 200 µL of 10 mM ammonium acetate (pH 6.0).[3]

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition the WCX SPE cartridge with 1 mL of methanol.[3]

    • Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate (pH 6.0).[3]

  • Sample Loading:

    • Load the entire 400 µL of the pre-treated sample onto the SPE cartridge.[3]

  • Wash Steps:

    • Wash 1: Elute interferences with 1 mL of 10 mM ammonium acetate (pH 6.0).[3]

    • Wash 2: Elute further interferences with 1 mL of methanol.[3]

  • Elution:

    • Elute Desmopressin and this compound with 200 µL of 2% formic acid in 70/30 (v/v) methanol/water.[3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[3]

    • Reconstitute the dried extract in 200 µL of 0.1% formic acid in 50/50 (v/v) acetonitrile/water.[3]

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Dual-Mechanism Solid-Phase Extraction

This protocol employs a two-step SPE process for enhanced sample cleanup, adapted from a high-sensitivity method.[1]

Materials:

  • SPE Cartridges: Varian Bond Elut® CN-E (100 mg) and Varian Bond Elut® CBA (100 mg)

  • Human Plasma (EDTA)

  • Desmopressin and this compound stock solutions

  • Acetonitrile

  • Methanol

  • Millipore Water

  • Formic Acid

  • 0.25% Ammonium Hydroxide solution

  • Centrifuge

  • Nitrogen Evaporation System

  • Vortex Mixer

Method:

  • Sample Pre-treatment:

    • To a 1 mL aliquot of human plasma, add 100 µL of acetonitrile/water containing the this compound internal standard.[1]

    • Vortex to mix.

  • First SPE (Reversed-Phase):

    • Load the entire sample volume onto a Varian Bond Elut® CN-E (100 mg) extraction plate.[1]

    • Perform several wash steps using neutral aqueous and organic solvents.[1]

    • Elute the analytes with 50:50:0.2 (v/v/v) methanol/Millipore water/formic acid.[1]

  • pH Adjustment:

    • Adjust the pH of the eluate by adding 0.25% ammonium hydroxide solution.[1]

  • Second SPE (Cation Exchange):

    • Load the pH-adjusted eluate onto a Varian Bond Elut® CBA (100 mg) extraction plate.[1]

    • Perform further wash steps.[1]

    • Elute the final sample with 98:2 (v/v) methanol/formic acid.[1]

  • Post-Elution Processing:

    • Evaporate the final eluate under nitrogen at 40°C.[1]

    • Reconstitute the residue in 100 µL of 20:80:0.1 (v/v/v) methanol/Millipore water/formic acid.[1]

    • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Experimental Workflow: Weak Cation Exchange SPE

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing plasma 200 µL Human Plasma is Add this compound IS plasma->is buffer Add 200 µL 10 mM Ammonium Acetate (pH 6) is->buffer vortex1 Vortex buffer->vortex1 condition Condition: 1 mL Methanol vortex1->condition equilibrate Equilibrate: 1 mL 10 mM Ammonium Acetate condition->equilibrate load Load Pre-treated Sample equilibrate->load wash1 Wash 1: 1 mL 10 mM Ammonium Acetate load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 200 µL 2% Formic Acid in 70/30 Methanol/Water wash2->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 200 µL Reconstitution Solution evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analyze LC-MS/MS Analysis vortex2->analyze

Caption: Workflow for Weak Cation Exchange Solid-Phase Extraction.

Signaling Pathway: Desmopressin Action

Desmopressin_Pathway desmopressin Desmopressin v2r Vasopressin V2 Receptor (Kidney Collecting Duct) desmopressin->v2r ac Adenylate Cyclase Activation v2r->ac Gs protein coupled camp Increased intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka aqp2 Aquaporin-2 (AQP2) Phosphorylation & Translocation to Apical Membrane pka->aqp2 water Increased Water Reabsorption aqp2->water urine Decreased Urine Output (Antidiuresis) water->urine

Caption: Simplified signaling pathway of Desmopressin's antidiuretic effect.

Conclusion

The solid-phase extraction protocols presented in this application note provide effective and reproducible methods for the extraction of Desmopressin and its deuterated internal standard from human plasma. Both the weak cation exchange and the dual-mechanism SPE approaches yield clean extracts and high recovery, making them suitable for sensitive and robust quantification by LC-MS/MS. The choice of protocol may depend on the specific requirements of the study, including the desired level of sample cleanup and available laboratory equipment. These methods are well-suited for pharmacokinetic and other clinical research studies requiring accurate determination of Desmopressin concentrations in biological matrices.

References

Application Notes and Protocols for UPLC-MS/MS Analysis of Desmopressin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desmopressin (dDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin, used in the treatment of central diabetes insipidus and primary nocturnal enuresis.[1][2] Due to its potent antidiuretic properties, it is also considered a masking agent in sports and is on the World Anti-Doping Agency's prohibited list.[3] Therapeutic doses of Desmopressin result in very low circulating plasma concentrations, often in the low pg/mL range.[2][4] Therefore, highly sensitive and selective analytical methods are required for its quantification in biological matrices to support pharmacokinetic studies, bioequivalence trials, and doping control.[1][5] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose, offering excellent sensitivity, specificity, and throughput.[6]

This document provides detailed application notes and protocols for the UPLC-MS/MS analysis of Desmopressin in biological matrices, primarily human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of various UPLC-MS/MS methods for the analysis of Desmopressin.

Table 1: Method Performance and Quantitative Parameters

ParameterMethod 1Method 2Method 3Method 4Method 5Method 6
Biological Matrix Human PlasmaHuman PlasmaRat PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Internal Standard Desmopressin d8[1]Octreotide[7]Not SpecifiedLabeled ISNot SpecifiedNot Specified
Linearity Range (pg/mL) 1.01 - 200[1]10 - 5000[7]1 - Not Specified[2]0.25 - 40.00[5]2.00 - 25060 - 3200[8]
LLOQ (pg/mL) 1.01[1]10[7]1[2]0.25[5]2.0060[8]
Mean Recovery (%) >70% (approx.)Not SpecifiedNot Specified76.72[5]Not SpecifiedNot Specified
Intra-day Precision (%CV) <15%<15%Not SpecifiedNot Specified<9.3%<9.3%[8]
Inter-day Precision (%CV) <15%<15%Not SpecifiedNot Specified<9.3%<9.3%[8]
Accuracy (%) 85-115%85-115%Not SpecifiedNot Specified89.2 - 111.8[8]89.2 - 111.8[8]
Reference [1][7][2][5][8]

Table 2: Sample Preparation and Chromatographic Conditions

ParameterMethod 1Method 2Method 3Method 4Method 5
Extraction Method Solid-Phase Extraction (SPE)[1]Micro-elution SPE[7]SPE[2]Dual SPESPE[8]
SPE Cartridge Oasis WCX[1]SOLAµ WCX[7]Oasis WCX[2]Varian Bond Elut CN-E & CBAIon Exchange[8]
Plasma Volume 200 µL[1]295 µL[7]500 µL[2]1 mLNot Specified
UPLC Column Aquity UPLC HSS T3[1]Not SpecifiedACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm[9]Agilent Zorbax 300 SB-C18, 3.5 µm, 50x2.1mm[4]Not Specified
Mobile Phase A 1 mM Ammonium Formate[1]Not SpecifiedAcidic Aqueous Buffer[2]0.1% Formic Acid in WaterNot Specified
Mobile Phase B Methanol[1]Not SpecifiedAcetonitrile[2]Methanol/Formic AcidNot Specified
Flow Rate Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Run Time 7.0 min[1]Not Specified6.0 minNot Specified~5 min[8]

Experimental Protocols

The following are detailed protocols for the analysis of Desmopressin in human plasma.

Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX) Cartridges

This protocol is a representative procedure based on methods utilizing Oasis WCX or similar weak cation exchange cartridges.[1][2][7]

1. Materials and Reagents:

  • Desmopressin reference standard

  • Desmopressin-d8 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2 EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Ammonium formate

  • Formic acid

  • Ammonia solution

  • Phosphoric acid

  • Oasis WCX SPE cartridges

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Desmopressin in an appropriate solvent mixture, such as methanol/water/acetic acid (30:60:10 v/v/v), to obtain a 1 mg/mL stock solution.[7]

  • Working Solutions: Prepare serial dilutions of the stock solution with a suitable solvent to create working solutions for calibration standards and quality control (QC) samples.[7]

  • Internal Standard (IS) Working Solution: Prepare a working solution of Desmopressin-d8 at a suitable concentration (e.g., 1 ng/mL) in an appropriate solvent.

3. Preparation of Calibration Standards and QC Samples:

  • Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards (e.g., 1-200 pg/mL) and QC samples (low, mid, and high concentrations).[1][7]

4. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • To 200-500 µL of plasma, add the internal standard working solution.[1][2]

  • Dilute the sample with an acidic solution (e.g., 4% phosphoric acid) to a final volume that facilitates loading onto the SPE cartridge.[7]

5. Solid-Phase Extraction Procedure:

  • Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a basic solution, such as 5% ammonia in water, to remove interferences.[5]

    • A subsequent wash with a mild organic solution, like 5% methanol in water, can further remove impurities.[5]

  • Elution: Elute Desmopressin and the internal standard with a suitable solvent mixture. A common elution solvent is a mixture of methanol and a weak acid, such as 1 mL of methanol containing a low percentage of formic or acetic acid.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.[4][5] Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 v/v mixture of 1 mM ammonium formate in water and methanol).[5]

Protocol 2: UPLC-MS/MS Analysis

1. UPLC Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.[9]

  • Column Temperature: 45 °C.[9]

  • Mobile Phase A: 1 mM Ammonium Formate in water or 0.1% Formic Acid in water.[1]

  • Mobile Phase B: Methanol or Acetonitrile.[1]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute Desmopressin, and then return to initial conditions for column re-equilibration. For example, a gradient from 30% to 95% organic over 3.5 minutes can be employed.[9]

  • Injection Volume: 5-10 µL.

2. MS/MS Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex API 4000).[2][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desmopressin: m/z 535.5 → 328.2 (quantifier), with other possible transitions being m/z 120.0 and m/z 214.0 for confirmation.[3][4][10]

    • Desmopressin-d8 (IS): The specific transition will depend on the labeled position, but a common approach is to monitor a transition corresponding to a stable fragment.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters to achieve maximum signal intensity for the specified MRM transitions.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Pretreat Pre-treatment (e.g., Acidification) Spike_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition and Processing MSMS->Data

Caption: Experimental workflow for Desmopressin analysis.

SPE_Mechanism cluster_spe Solid-Phase Extraction (Weak Cation Exchange) Condition 1. Conditioning (Methanol, Water) Load 2. Sample Loading (Acidified Plasma) Condition->Load Prepares stationary phase Wash 3. Washing (Aqueous Basic/Mild Organic) Load->Wash Analyte retained, interferences pass through Elute 4. Elution (Organic with Acid) Wash->Elute Removes remaining impurities

Caption: Solid-Phase Extraction (SPE) steps.

References

Application Notes and Protocols: Desmopressin-d5 as an Internal Standard in Pediatric Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a critical therapeutic agent for managing conditions such as central diabetes insipidus and primary nocturnal enuresis in pediatric populations.[1] Understanding the pharmacokinetic (PK) profile of desmopressin in children is paramount for optimizing dosing regimens to ensure efficacy and safety. The low plasma concentrations of desmopressin following therapeutic administration necessitate highly sensitive and specific bioanalytical methods for its quantification. The use of a stable isotope-labeled internal standard, such as desmopressin-d5, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of this compound as an internal standard in pediatric pharmacokinetic studies.

Desmopressin Mechanism of Action

Desmopressin selectively binds to the vasopressin V2 receptors located on the basolateral membrane of the collecting ducts and distal convoluted tubules in the kidneys.[2] This interaction activates a Gs-protein coupled receptor, initiating a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] The elevated cAMP levels activate protein kinase A (PKA), which promotes the insertion of aquaporin-2 water channels into the apical membrane of the renal tubule cells.[3] This increased water permeability leads to enhanced water reabsorption from the urine into the bloodstream, resulting in decreased urine volume and increased urine osmolality.[2]

Desmopressin_Signaling_Pathway cluster_cell Collecting Duct Cell Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R binds AC Adenylyl Cyclase V2R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Aquaporin_Vesicle Aquaporin-2 Vesicle PKA->Aquaporin_Vesicle phosphorylates Apical_Membrane Apical Membrane Aquaporin_Vesicle->Apical_Membrane translocates to Aquaporin_Channel Aquaporin-2 Channel Water_Reabsorption Water Reabsorption Aquaporin_Channel->Water_Reabsorption facilitates Apical_Membrane->Aquaporin_Channel inserts Pediatric_PK_Workflow cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Recruitment Patient Recruitment & Informed Consent Dosing Desmopressin Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Preparation Plasma Sample Preparation (SPE with this compound IS) Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of Desmopressin Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (NCA or Population PK Modeling) Quantification->PK_Analysis Reporting Reporting of Results PK_Analysis->Reporting

References

Quantitation of Desmopressin in Human Plasma for Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (d-amino d-arginine vasopressin), a synthetic analog of the natural hormone vasopressin, is a crucial therapeutic agent for managing conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[1][2][3] Its potent antidiuretic and hemostatic effects are achieved at very low plasma concentrations, necessitating highly sensitive and robust bioanalytical methods for its quantification in clinical trials.[1][4] This document provides detailed application notes and protocols for the accurate and precise quantitation of desmopressin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard technique in bioanalysis.[5][6]

Bioanalytical Method Overview

The accurate measurement of desmopressin in human plasma presents analytical challenges due to its low therapeutic concentrations (in the pg/mL range), its peptide nature, and the complexity of the plasma matrix.[1][7] The most effective and widely used method for desmopressin quantitation is LC-MS/MS, which offers high sensitivity, selectivity, and throughput.[6] The general workflow involves sample preparation to isolate desmopressin from plasma components, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow for Desmopressin Quantitation

Desmopressin Quantitation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation SPE Solid-Phase Extraction (SPE) (e.g., Weak Cation Exchange) Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantitation Data Quantitation Detection->Quantitation

Caption: Workflow for desmopressin analysis in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for extracting and concentrating desmopressin from plasma while removing interfering matrix components.[6][8] A weak cation exchange (WCX) mixed-mode micro-elution SPE is a commonly used and efficient method.[8]

Materials:

  • Human plasma (K2 EDTA)

  • Desmopressin reference standard

  • Internal Standard (IS) (e.g., isotopically labeled desmopressin)

  • Methanol (MeOH), Acetonitrile (ACN), Deionized water

  • Phosphoric acid (H₃PO₄)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Formic acid (FA)

  • SOLAµ™ WCX micro-elution SPE plate or equivalent[8]

  • 96-well collection plate

  • Pipettes and reservoirs

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of desmopressin and the internal standard in a suitable solvent mixture (e.g., 30:60:10 v/v/v methanol/deionized water/acetic acid).[8]

    • Prepare working solutions by further diluting the stock solutions.

    • Spike blank human plasma with the desmopressin working solutions to create calibration standards (e.g., 10 - 5000 pg/mL) and QC samples (e.g., LLOQ, Low, Mid, High).[8]

    • Add the internal standard working solution to all standards, QCs, and unknown samples.

  • Sample Pre-treatment:

    • To 300 µL of each plasma sample (standards, QCs, and unknowns), add 300 µL of 4% phosphoric acid and mix well.[8] This step helps to disrupt protein binding.

  • Solid-Phase Extraction Procedure:

    • Conditioning: Condition the SPE wells with 200 µL of methanol, followed by 200 µL of deionized water.

    • Loading: Load the pre-treated plasma samples (600 µL) onto the SPE plate.

    • Washing:

      • Wash the wells with 200 µL of 10 mM NH₄HCO₃.

      • Wash the wells with 200 µL of 20:80 (v/v) ACN/10 mM NH₄HCO₃.[8]

    • Elution: Elute desmopressin and the internal standard with an appropriate elution solvent (e.g., 2 x 50 µL of 2% formic acid in 50:50 methanol/water).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable reconstitution solvent (e.g., 20:80:0.1 v/v/v methanol/water/formic acid) for LC-MS/MS analysis.[4]

Alternative Sample Preparation: Protein Precipitation (PP)

Protein precipitation is a simpler, faster, though potentially less clean, sample preparation method.[9][10] It is often used for higher concentration assays or as a preliminary clean-up step before SPE.

Materials:

  • Human plasma (K2 EDTA)

  • Acetonitrile (ACN), chilled

  • Microcentrifuge tubes or 96-well protein precipitation plates

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spiking: Spike plasma samples with the internal standard.

  • Precipitation: Add 3 volumes of chilled acetonitrile to 1 volume of plasma sample (e.g., 300 µL ACN to 100 µL plasma).[11]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described in the SPE protocol.

LC-MS/MS Analysis

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A suitable analytical column (e.g., C18 reversed-phase).

LC Parameters (Example):

  • Column: Agilent Zorbax 300 SB-C18 (3.5 μm, 50x2.1mm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A linear gradient optimized for the separation of desmopressin from matrix interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C[1][6]

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desmopressin: Precursor ion (Q1) m/z 535.5 -> Product ions (Q3) m/z 328.0, 120.0, 214.0[12][13]

    • Internal Standard: Monitor the appropriate transition for the specific labeled IS used.

  • Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative performance parameters for desmopressin assays in human plasma, compiled from various validated methods.

Table 1: Calibration and Quality Control Sample Concentrations

ParameterConcentration Range (pg/mL)
Calibration Curve0.25 - 40.00[7]
Lower Limit of Quantitation (LLOQ)0.25[7]
Low Quality Control (LQC)0.75 (approx. 3x LLOQ)
Medium Quality Control (MQC)10 - 20
High Quality Control (HQC)30 - 35

Table 2: Method Validation Parameters

ParameterTypical Value/Range
Accuracy 89.2% to 111.8%[6]
Precision (CV%) < 15% (for LLOQ < 20%)
Intra-day< 9.3%[6]
Inter-day< 9.3%[6]
Recovery 76.72%[7]
Matrix Effect No significant effect observed[1][7]
Stability
Freeze-Thaw (3 cycles)Stable[6]
Autosampler (10°C)Stable for 96 hours[6]
Room TemperatureStable for 120 hours[6]
Long-term (-20°C)Stable for 30 days[1]

Desmopressin Signaling Pathway

Desmopressin primarily exerts its effects by binding to the vasopressin V2 receptor, a G-protein coupled receptor.[2] This interaction initiates a signaling cascade that leads to its antidiuretic and hemostatic actions.

Desmopressin V2 Receptor Signaling

Desmopressin Signaling Pathway cluster_cell Endothelial / Renal Tubule Cell cluster_effects Downstream Effects Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Storage Vesicles (Weibel-Palade bodies / Aquaporin-2 vesicles) PKA->Vesicles Phosphorylates proteins leading to vesicle translocation Release Exocytosis Vesicles->Release Effect Physiological Effect Release->Effect vWF_FVIII Release of von Willebrand Factor (vWF) & Factor VIII Effect->vWF_FVIII Aquaporin Insertion of Aquaporin-2 channels into apical membrane Effect->Aquaporin

Caption: Desmopressin V2 receptor signaling pathway.

The binding of desmopressin to the V2 receptor on endothelial cells and renal tubule cells activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] This increase in cAMP activates Protein Kinase A (PKA), leading to two primary downstream effects:

  • In Endothelial Cells: It triggers the exocytosis of Weibel-Palade bodies, releasing von Willebrand factor (vWF) and Factor VIII, which are crucial for blood coagulation.[2][14]

  • In Renal Collecting Duct Cells: It promotes the translocation and insertion of aquaporin-2 water channels into the apical membrane, increasing water reabsorption from the urine and producing an antidiuretic effect.[3]

References

Application Notes & Protocols for High-Resolution Mass Spectrometry Detection of Desmopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (dDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin, which plays a crucial role in regulating the body's water balance.[1] Due to its potent antidiuretic properties, Desmopressin is a key therapeutic agent in the management of conditions such as diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[2][3] Given its therapeutic importance and potential for misuse as a masking agent in sports, highly sensitive and specific analytical methods are required for its accurate quantification in biological matrices.[4][5]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful technique for the analysis of Desmopressin.[6] LC-HRMS offers significant advantages over traditional methods like radioimmunoassay, including improved selectivity, specificity, and the ability to perform quantitative analysis with high accuracy and precision, even at very low concentrations.[6][7] This document provides detailed application notes and protocols for the detection and quantification of Desmopressin in human plasma using LC-HRMS.

Signaling Pathway of Desmopressin

Desmopressin primarily exerts its antidiuretic effect by binding to the V2 receptors in the renal collecting ducts of the kidneys. This interaction initiates a signaling cascade that ultimately leads to increased water reabsorption. Additionally, it can stimulate the release of von Willebrand factor from endothelial cells by acting on V1a receptors.[1]

Desmopressin_Signaling_Pathway cluster_cell Collecting Duct Cell V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocation to membrane Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Desmopressin Desmopressin Desmopressin->V2R Binds to

Caption: Desmopressin signaling pathway in renal collecting duct cells.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up plasma samples and concentrating Desmopressin prior to LC-HRMS analysis. A common approach involves weak cation exchange (WCX) cartridges.

Materials:

  • Human plasma (EDTA)

  • Desmopressin standard solutions

  • Internal Standard (IS) solution (e.g., Desmopressin-d5 or an analogue like Octreotide)[8][9]

  • Weak Cation Exchange (WCX) SPE cartridges

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Ammonium hydroxide (NH4OH)

  • Acetic acid or Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Sample Pre-treatment: To 300-500 µL of human plasma, add the internal standard.[1][9] Dilute the sample with an acidic aqueous solution (e.g., 5% acetic acid in water).[9]

  • SPE Cartridge Conditioning: Condition the WCX SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 100 mM ammonium acetate in water.[9]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash sequence includes:

    • 1 mL of 5% ammonium hydroxide in water.[9]

    • 2 mL of methanol.[9]

  • Elution: Elute Desmopressin and the internal standard from the cartridge using a solution of 5% acetic acid in methanol.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7] Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% acetic acid in water or a mixture of methanol/water/formic acid).[7][9]

SPE_Workflow start Start: Plasma Sample pretreatment Add Internal Standard & Acidic Solution start->pretreatment loading Load Sample onto Cartridge pretreatment->loading conditioning Condition WCX SPE Cartridge conditioning->loading washing Wash Cartridge (Ammonium Hydroxide, Methanol) loading->washing elution Elute with Acidic Methanol washing->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution end Inject into LC-HRMS reconstitution->end

Caption: Solid-Phase Extraction (SPE) workflow for Desmopressin.

Liquid Chromatography

Typical LC System:

  • UHPLC or HPLC system

LC Parameters:

  • Column: A reversed-phase column is typically used, such as an Acquity UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or a PepMap RSLC C18 (3 µm, 100 A, 75 μm*15 cm).[1][6]

  • Mobile Phase A: 0.1% Formic Acid in water.[6]

  • Mobile Phase B: 0.08% Formic Acid in 80% Acetonitrile.[6]

  • Flow Rate: Can range from analytical flow (e.g., 50 µl/min) to microflow (e.g., 5 µL/min) or nanoflow (e.g., 300 nL/min) for increased sensitivity.[4][6][9]

  • Gradient: A typical gradient involves a linear increase in the percentage of Mobile Phase B over several minutes to elute Desmopressin. For example, from 2% to 50% B over 17 minutes.[6]

  • Column Temperature: Maintained at a constant temperature, for example, 45°C.[1]

  • Injection Volume: Typically between 2 µL and 15 µL.[6][9]

High-Resolution Mass Spectrometry

Typical HRMS System:

  • Orbitrap-based mass spectrometer (e.g., Q Exactive Plus) or a Triple Quadrupole Mass Spectrometer (for targeted analysis).[4][6]

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Acquisition Mode:

    • Full Scan: To acquire high-resolution mass spectra of the precursor ions.

    • Targeted Single Ion Monitoring (tSIM): For quantitative analysis of the parent ion.[6]

    • Data-Dependent MS2 (dd-MS2): To trigger fragmentation of the most intense ions for structural confirmation.[6]

  • Resolution: A high resolution of 70,000 or greater (at m/z 200) is often used for the precursor scan to ensure mass accuracy.[6]

  • Precursor Ion: The doubly charged ion of Desmopressin ([M+2H]2+) at m/z 535.5 is commonly monitored for quantification.[4][7]

  • Product Ions: For confirmation, characteristic product ions are monitored. Common fragments include m/z 328.0, 120.0, and 214.0.[4][5]

Desmopressin_Fragmentation parent Desmopressin [M+2H]²⁺ m/z 535.5 frag1 Product Ion m/z 328.2 parent->frag1 Fragmentation frag2 Product Ion m/z 120.0 parent->frag2 Fragmentation frag3 Product Ion m/z 214.0 parent->frag3 Fragmentation

Caption: Common fragmentation of the Desmopressin precursor ion.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-HRMS methods for Desmopressin analysis reported in the literature.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Method ReferenceLinearity Range (pg/mL)LLOQ (pg/mL)
Esposito et al.[4]Not specified50
Celerion White Paper[7]2.00 - 2502.00
de Jager et al.[2]60 - 3200Not specified
Patel et al.[10]1.01 - 2001.01
Thermo Fisher Application Note[8]10 - 500010
Waters Application NoteNot specified1
SCIEX Application Note[9]0.5 - 2500.5
Souvercaze et al.[6][11]20 - 200020

Table 2: Precision and Accuracy

Method ReferenceConcentration (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
de Jager et al.[2]60 - 3200< 9.3< 9.389.2 - 111.8
Souvercaze et al.[6][11]QC Levels (40, 250, 1250)< 13.8< 11.6Within ±15% of nominal

Conclusion

The protocols and data presented herein demonstrate that high-resolution mass spectrometry is a highly effective and robust technique for the sensitive and specific quantification of Desmopressin in human plasma. The detailed experimental procedures for sample preparation, liquid chromatography, and mass spectrometry provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for Desmopressin. The ability to achieve low picogram per milliliter detection limits is crucial for pharmacokinetic studies and clinical monitoring, ultimately contributing to the optimized therapeutic use of this important drug.[3]

References

Application Notes and Protocols for the Use of Desmopressin-d5 in Doping Control Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is prohibited in sport by the World Anti-Doping Agency (WADA) due to its potential use as a masking agent.[1][2][3][4][5] By promoting water retention, Desmopressin can expand plasma volume, leading to hemodilution that may mask changes in hematological parameters indicative of blood doping.[6][7][8] Consequently, robust and sensitive analytical methods are required for its detection in athlete samples.

This document provides detailed application notes and protocols for the analysis of Desmopressin in urine for doping control purposes, with a specific focus on the use of Desmopressin-d5 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is best practice in quantitative mass spectrometry as it co-elutes with the analyte and can compensate for variations in sample preparation and matrix effects, leading to more reliable results.

Signaling Pathway of Desmopressin

Desmopressin primarily exerts its antidiuretic effect by acting as a selective agonist for the vasopressin V2 receptors located on the basolateral membrane of the collecting ducts in the kidneys. This interaction initiates a G-protein coupled signaling cascade, leading to the insertion of aquaporin-2 water channels into the apical membrane of the cells. This increases water reabsorption from the filtrate back into the bloodstream, resulting in more concentrated urine and a decrease in overall urine output.

Desmopressin_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen (Urine) Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Aquaporin_Vesicle Aquaporin-2 Vesicle PKA->Aquaporin_Vesicle Phosphorylates Aquaporin_Channel Aquaporin-2 Channel Aquaporin_Vesicle->Aquaporin_Channel Translocates to Apical Membrane Reabsorbed_Water Reabsorbed Water Aquaporin_Channel->Reabsorbed_Water Passes into Bloodstream Water Water Water->Aquaporin_Channel Enters Cell

Caption: Desmopressin signaling pathway in a kidney collecting duct cell.

Experimental Workflow for Doping Control Analysis

The analytical workflow for the detection of Desmopressin in urine involves several key steps, from sample reception to final data analysis. The use of this compound as an internal standard is integral to this process, being introduced early in the sample preparation to control for analytical variability.

Doping_Control_Workflow Sample_Reception Urine Sample Reception Fortification Fortification with This compound (Internal Standard) Sample_Reception->Fortification Delipidation Delipidation (Di-isopropyl ether/n-butanol) Fortification->Delipidation SPE Solid-Phase Extraction (SPE) (Weak Cation Exchange) Delipidation->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation LC_MS_MS LC-MS/MS Analysis Evaporation->LC_MS_MS Data_Analysis Data Analysis and Reporting LC_MS_MS->Data_Analysis Confirmation Confirmation of Positive Findings (WADA Criteria) Data_Analysis->Confirmation

Caption: Experimental workflow for Desmopressin analysis in doping control.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method described in the subsequent protocols.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)
Desmopressin535.5328.314-30
This compound (IS)539.7328.412-25

Data adapted from a highly sensitive assay for Desmopressin in human plasma.

Table 2: Method Validation Parameters

ParameterValue
Lower Limit of Detection (LOD) in Urine25 pg/mL
Lower Limit of Quantification (LLOQ) in Plasma0.5 pg/mL[4]
Extraction Recovery from Urine59.3% (± 29.4%)
Ion Suppression in Urine42.7% (± 12.9%)
Inter/Intra-day Precision<10%

Experimental Protocols

Materials and Reagents
  • Desmopressin reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Di-isopropyl ether

  • n-Butanol

  • Ammonium hydroxide

  • Acetic acid

  • Ultrapure water

  • Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE) cartridges

  • Human urine (blank)

Sample Preparation Protocol

This protocol is adapted from established methods for Desmopressin analysis in urine for doping control.

  • Sample Fortification: To a 2 mL aliquot of urine, add a known concentration of this compound internal standard (e.g., 25 pg/mL).[4]

  • Delipidation: Add 1 mL of a 60:40 (v/v) mixture of di-isopropyl ether and n-butanol. Vortex for 1 minute and centrifuge at 4000 x g for 5 minutes. Discard the upper organic layer.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a WCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[4]

    • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 2 mL of methanol.[4]

    • Elution: Elute the analytes with 1 mL of 5% acetic acid in methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis Protocol

This protocol utilizes parameters optimized for the sensitive detection of Desmopressin and its deuterated internal standard.[4]

  • Liquid Chromatography (LC) System:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, <2 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Desmopressin from matrix components (e.g., 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, and re-equilibrate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desmopressin: 535.5 → 328.3

      • This compound: 539.7 → 328.4

    • Instrument Parameters:

      • Capillary Voltage: 1.6 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Desolvation Gas Flow: 1000 L/h

Data Analysis and Confirmation
  • Quantification: The concentration of Desmopressin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank urine.

  • Confirmation of Identity: For a positive finding, the identification of Desmopressin must meet WADA's criteria, which include the correspondence of retention times and the ratio of qualifier to quantifier ion transitions with those of a reference standard analyzed under the same conditions.[2] The WADA Minimum Required Performance Level (MRPL) for Desmopressin should be considered.[3][5]

References

Application Notes and Protocols for Desmopressin-d5 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmopressin (dDAVP) is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH). It is a potent and selective agonist for the vasopressin V2 receptor, with minimal activity at the V1a receptor, thereby exerting strong antidiuretic effects with reduced vasopressor activity.[1][2] Desmopressin-d5 is a stable isotope-labeled version of Desmopressin, which serves as an invaluable tool in preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies where it is often used as an internal standard for the accurate quantification of Desmopressin in biological matrices.[3] These application notes provide detailed protocols for the use of this compound in preclinical research settings.

Properties of this compound

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.

PropertyValueReference
Molecular Formula C46H59D5N14O12S2[3]
Molecular Weight 1074.25 g/mol [3]
Appearance White to off-white crystalline solid[3]
Storage Store at 2-8°C in a refrigerator.[3]
Shipping Conditions Ambient[3]
Applications Labeled Desmopressin, internal standard for analytical quantification.[3]

Solubility and Preparation of Stock Solutions:

For in vitro and in vivo studies, Desmopressin and its labeled counterpart are typically dissolved in sterile, aqueous solutions.

  • Aqueous Solutions: Soluble in water.[1] For in vivo administration, dissolve in sterile 0.9% saline.

  • Stock Solutions: For in vitro assays, stock solutions can be prepared in water or a suitable buffer and stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action: V2 Receptor Signaling

Desmopressin selectively binds to and activates the vasopressin V2 receptor, a Gs-protein coupled receptor (GPCR) primarily located on the basolateral membrane of the renal collecting duct cells.[1][4] This initiates a downstream signaling cascade that ultimately leads to increased water reabsorption from the urine. Additionally, V2 receptor activation on endothelial cells stimulates the release of von Willebrand factor (vWF) and Factor VIII, contributing to its hemostatic effects.[5][6]

G_protein_signaling cluster_membrane Cell Membrane V2R V2 Receptor Gs Gs Protein (α, β, γ) V2R->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Desmopressin Desmopressin Desmopressin->V2R Binds to Gs->AC Activates GTP GTP Gs->GTP Binds GDP GDP Gs->GDP Releases cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Desmopressin V2 Receptor Signaling Pathway

Experimental Protocols

In Vivo Study: Evaluation of Antidiuretic Effects in a Rat Model of Central Diabetes Insipidus

This protocol describes the induction of central diabetes insipidus (CDI) in rats and the subsequent evaluation of the antidiuretic effect of Desmopressin. This compound can be used as an internal standard for quantifying Desmopressin levels in plasma samples collected during the study.

Materials:

  • Male Wistar rats (200-250 g)

  • Desmopressin

  • This compound (for analytical standard)

  • Sterile 0.9% saline

  • Metabolic cages

  • Water bottles and food

  • Equipment for blood collection (e.g., tail vein catheter)

  • Centrifuge and tubes for plasma separation

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimation: House rats in individual metabolic cages for at least 3 days to acclimate. Provide free access to food and water.

  • Baseline Data Collection: For 24 hours prior to induction, measure and record individual water intake and urine output. Collect a baseline blood sample for plasma osmolality and a urine sample for urine osmolality.

  • Induction of Central Diabetes Insipidus (optional for testing antidiuretic effect in normal animals): While various methods exist, a common approach is the surgical removal of the posterior pituitary (neurohypophysectomy). Alternatively, CDI can be modeled using specific genetic strains (e.g., Brattleboro rat, which lacks vasopressin).

  • Confirmation of Diabetes Insipidus: Following the induction procedure, monitor for a significant increase in water intake (polydipsia) and urine output (polyuria), and a decrease in urine osmolality.

  • Dosing and Administration:

    • Prepare a dosing solution of Desmopressin in sterile 0.9% saline. A typical dose for preclinical studies in rats is in the range of 1-10 µg/kg.[7]

    • Administer the Desmopressin solution via subcutaneous (SC) or intravenous (IV) injection.

    • A control group should receive a vehicle (saline) injection.

  • Pharmacodynamic Assessment:

    • Following administration, monitor water intake and urine output at regular intervals (e.g., every 2 hours for the first 8 hours, then at 12 and 24 hours).

    • Collect urine samples at these time points to measure urine volume and osmolality.

  • Pharmacokinetic Assessment:

    • If performing PK analysis, collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis using LC-MS/MS with this compound:

    • Prepare plasma samples by protein precipitation or solid-phase extraction.

    • Spike samples with a known concentration of this compound as an internal standard.

    • Quantify Desmopressin concentrations using a validated LC-MS/MS method.

in_vivo_workflow acclimation Animal Acclimation (3 days) baseline Baseline Data Collection (24 hours) acclimation->baseline induction Induction of Central Diabetes Insipidus baseline->induction confirmation Confirmation of CDI induction->confirmation dosing Dosing (Desmopressin or Vehicle) confirmation->dosing pd_assessment Pharmacodynamic Assessment (Urine Output, Osmolality) dosing->pd_assessment pk_assessment Pharmacokinetic Assessment (Blood Sampling) dosing->pk_assessment data_analysis Data Analysis pd_assessment->data_analysis bioanalysis Bioanalysis (LC-MS/MS with this compound) pk_assessment->bioanalysis bioanalysis->data_analysis

In Vivo Experimental Workflow
In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of Desmopressin for the V2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human V2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)

  • Unlabeled Desmopressin (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM)

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Protocol:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Unlabeled AVP.

    • Competition: Serial dilutions of unlabeled Desmopressin.

  • Add Radioligand: Add a constant concentration of [3H]-AVP to all wells (typically at a concentration close to its Kd).

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Desmopressin.

    • Determine the IC50 (concentration of Desmopressin that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of Desmopressin to stimulate the production of cyclic AMP (cAMP) in cells expressing the V2 receptor, thus determining its potency as an agonist.

Materials:

  • CHO-K1 or HEK293 cells stably or transiently expressing the human V2 receptor

  • Cell culture medium

  • Desmopressin

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • 96-well or 384-well plates

Protocol:

  • Cell Seeding: Seed the V2 receptor-expressing cells into 96- or 384-well plates and culture until they reach the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium and replace it with stimulation buffer containing IBMX.

    • Add serial dilutions of Desmopressin to the wells. Include a vehicle control and a positive control (Forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of Desmopressin.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of Desmopressin that produces 50% of the maximal response).

in_vitro_workflow cluster_binding V2 Receptor Binding Assay cluster_functional cAMP Functional Assay assay_setup_b Assay Setup (Total, Non-specific, Competition) add_radioligand Add Radioligand ([3H]-AVP) assay_setup_b->add_radioligand add_membranes Add V2R Membranes add_radioligand->add_membranes incubation_b Incubation add_membranes->incubation_b filtration Filtration & Washing incubation_b->filtration quantification_b Scintillation Counting filtration->quantification_b analysis_b Data Analysis (IC50, Ki) quantification_b->analysis_b cell_seeding Cell Seeding (V2R-expressing cells) cell_stimulation Cell Stimulation (Desmopressin) cell_seeding->cell_stimulation incubation_f Incubation cell_stimulation->incubation_f cAMP_measurement cAMP Measurement incubation_f->cAMP_measurement analysis_f Data Analysis (EC50) cAMP_measurement->analysis_f

In Vitro Experimental Workflows

Quantitative Data

The following tables summarize key quantitative parameters for Desmopressin from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Potency of Desmopressin

ParameterReceptorValueReference
Ki V1B5.84 nM[2]
Ki V265.9 nM[2]
EC50 V1B11.4 nM[2]
EC50 V223.9 nM[2]

Table 2: Pharmacokinetic Parameters of Desmopressin in Healthy Men (Aged 55-70 years) [8]

ParameterRoute of AdministrationValue
Dose Oral0.2 mg
Cmax Oral6.2 - 6.6 pg/mL
Tmax Oral1.5 h
Bioavailability Oral0.08%
Dose Intravenous2 µg
AUC Intravenous281 - 302 pg*h/mL
Terminal Half-life Intravenous2.8 - 3.1 h

Conclusion

This compound is an essential tool for the preclinical evaluation of Desmopressin. Its use as an internal standard in LC-MS/MS-based bioanalysis allows for accurate and precise quantification of Desmopressin in various biological matrices, which is fundamental for robust pharmacokinetic and pharmacodynamic characterization. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies with Desmopressin, ultimately facilitating the development of new therapeutic strategies.

References

Troubleshooting & Optimization

Navigating Matrix Effects in Desmopressin LC-MS/MS Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Desmopressin LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in the bioanalysis of Desmopressin.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, providing clear solutions and preventative measures.

Q1: What are matrix effects and how do they impact Desmopressin analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1][2] In the context of Desmopressin analysis in biological samples like plasma, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and imprecise quantification of Desmopressin.[1][5] Given the low plasma concentrations of Desmopressin after therapeutic administration, mitigating these effects is critical for developing a sensitive and reliable assay.[6]

Q2: I'm observing significant ion suppression in my Desmopressin assay. What are the likely causes?

A: The most common culprits for ion suppression in plasma-based assays are phospholipids from cell membranes.[3][4] These molecules have a tendency to co-elute with analytes of interest in reversed-phase chromatography and can interfere with the electrospray ionization (ESI) process.[3] Other potential sources of ion suppression include salts, endogenous metabolites, and dosing vehicles used in sample formulation.[7] Insufficient sample cleanup and inadequate chromatographic separation are primary reasons for the presence of these interfering substances during analysis.[8][9]

Q3: How can I effectively remove interfering phospholipids from my plasma samples?

A: Several sample preparation techniques are effective at removing phospholipids.[10] Solid-Phase Extraction (SPE) is a highly effective and commonly used method for cleaning up Desmopressin samples.[6][11] Specifically, cation-exchange SPE cartridges, such as Oasis WCX, have been shown to provide good recovery and minimal matrix effects.[6] Liquid-Liquid Extraction (LLE) can also be employed to separate Desmopressin from matrix components.[12] Additionally, specialized phospholipid removal plates and cartridges are commercially available, which can be used as a standalone cleanup step or in conjunction with other techniques like protein precipitation.[3][12]

Q4: What is the recommended internal standard (IS) for Desmopressin analysis and why?

A: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for Desmopressin LC-MS/MS analysis.[6][13] A commonly used SIL IS is Desmopressin-d8.[6] SIL internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte.[13] This means they co-elute with Desmopressin and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[13] This leads to improved precision and accuracy in quantification.[14]

Q5: My chromatographic peak shape for Desmopressin is poor. How can I improve it to minimize matrix effects?

A: Optimizing chromatographic conditions is crucial for separating Desmopressin from co-eluting matrix components. Using a high-efficiency column, such as a UPLC HSS T3 column, can improve peak shape and resolution.[6] Employing a gradient elution with a suitable mobile phase, for instance, a mixture of methanol and an ammonium formate buffer, allows for the effective separation of Desmopressin from interfering compounds.[6] Adjusting the gradient slope, flow rate, and column temperature can further optimize the separation and reduce the impact of matrix effects.[6]

Q6: How do I assess the extent of matrix effects in my validated method?

A: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration.[13] A common approach involves preparing three sets of samples:

  • Set A: Analyte in a neat solution.

  • Set B: Blank plasma extract spiked with the analyte.

  • Set C: Plasma sample spiked with the analyte before extraction.

The matrix effect is calculated as the ratio of the mean peak response of Set B to Set A. The overall recovery is determined by comparing the mean peak response of Set C to Set B.[8] According to FDA guidelines, the method is considered free of significant matrix effects if the precision of the matrix factor across different lots of the biological matrix is within acceptable limits (typically ≤15%).[13]

Comparative Data on Sample Preparation Techniques

The choice of sample preparation is a critical step in mitigating matrix effects. The following table summarizes quantitative data from various studies on Desmopressin analysis, highlighting the effectiveness of different extraction methods.

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE) - Oasis WCX85.3 - 92.588.7 - 94.2Not explicitly quantified, but method met FDA criteria[6]
Protein PrecipitationAccuracy: 14.9 (Low QC), 5.4 (High QC)Precision: -6.4 (Low QC), 5.1 (High QC)Accuracy: 14.9 (Low QC), 5.4 (High QC)[13]
Dual Solid-Phase Extraction (SPE)Not specifiedNot specifiedNo significant matrix effect observed[15]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments to help you implement these techniques in your laboratory.

Protocol 1: Solid-Phase Extraction (SPE) for Desmopressin in Human Plasma

This protocol is based on a validated UPLC-MS/MS method.[6]

Materials:

  • Oasis WCX 1 cm³ (30 mg) SPE cartridges

  • Human plasma (K2 EDTA)

  • Desmopressin and Desmopressin-d8 stock solutions

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid solution (2%)

  • Ammonia solution (5%)

  • Formic acid in methanol (2%)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.

    • Vortex each sample for 10 seconds.

    • To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution (1 ng/mL of Desmopressin-d8).

    • Vortex for 10 seconds.

    • Add 200 µL of 2% acetic acid solution and vortex for another 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition the Oasis WCX SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading:

    • Load the prepared sample mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of 5% ammonia solution.

    • Wash the cartridge again with 1.0 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness at 45 °C under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Desmopressin in Human Plasma

This protocol is a general procedure for protein precipitation which can be optimized for Desmopressin analysis.[13]

Materials:

  • Human plasma

  • Acetonitrile (containing 1% formic acid, pre-chilled)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • Evaporator (e.g., SpeedVac)

  • Internal standard solution

  • 4% H3PO4 solution

Procedure:

  • Precipitation:

    • To 100 µL of plasma, add 500 µL of cold acetonitrile with 1% formic acid.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness using a SpeedVac or similar evaporator.

  • Reconstitution:

    • Reconstitute the dried sample in 100 µL of the internal standard solution (e.g., 500 pg/mL in water).

    • Dilute the reconstituted sample with 100 µL of 4% H3PO4 (v/v) before injection.

Visual Workflow Diagrams

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma Sample (200 µL) Add_IS Add IS (Desmopressin-d8) Plasma->Add_IS Add_Acid Add 2% Acetic Acid Add_IS->Add_Acid Load Load Sample Add_Acid->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (5% Ammonia) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute (2% Formic Acid in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Desmopressin analysis using Solid-Phase Extraction.

PP_Workflow cluster_precipitation Protein Precipitation cluster_processing Supernatant Processing cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_ACN Add Cold Acetonitrile Plasma->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute_IS Reconstitute with IS Evaporate->Reconstitute_IS Dilute Dilute Reconstitute_IS->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS

Caption: Workflow for Desmopressin analysis using Protein Precipitation.

Matrix_Effect_Logic cluster_solutions Potential Solutions cluster_validation Validation & Assessment Start Start: Observe Inaccurate Results (Ion Suppression/Enhancement) Troubleshoot Troubleshooting Steps Start->Troubleshoot Optimize_Prep Optimize Sample Prep (SPE, LLE, PLR) Troubleshoot->Optimize_Prep Ineffective Cleanup? Use_SIL_IS Use Stable Isotope-Labeled IS Troubleshoot->Use_SIL_IS No IS or Inappropriate IS? Optimize_Chromo Optimize Chromatography Troubleshoot->Optimize_Chromo Poor Peak Shape/ Co-elution? Assess_ME Assess Matrix Effect Optimize_Prep->Assess_ME Use_SIL_IS->Assess_ME Optimize_Chromo->Assess_ME Validate Validate Method Assess_ME->Validate End End: Robust & Reliable Assay Validate->End

Caption: Logical workflow for troubleshooting matrix effects in Desmopressin analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Desmopressin and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Desmopressin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of Desmopressin from its degradation products and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Desmopressin I should be aware of during chromatographic analysis?

A1: Desmopressin is susceptible to several degradation pathways, especially under stress conditions such as exposure to acid, base, oxidation, and heat. The primary degradation products arise from:

  • Deamidation: The glutamine (Gln) or asparagine (Asn) residues in the peptide chain can undergo deamidation to form glutamic acid or aspartic acid, respectively. A common deamidation product is Glu[1]-Desmopressin.[2]

  • Disulfide Bond Cleavage: The disulfide bridge between the Mpa (mercaptopropionic acid) and cysteine (Cys) residues can be cleaved, leading to the formation of linear, reduced forms of the peptide.

  • Oxidation: The methionine or cysteine residues can be oxidized. For instance, oxidation can lead to the formation of Desmopressin sulfoxide.

  • Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in truncated peptide fragments.

Q2: My Desmopressin peak is showing significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing for Desmopressin, a basic peptide, is a common issue in reversed-phase chromatography. The primary causes include:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic arginine residue of Desmopressin, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., pH < 3) to protonate the silanol groups and reduce these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can also help. Alternatively, using a column with end-capping or a hybrid particle technology can minimize exposed silanols.[1][3]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Column Contamination: Accumulation of matrix components or previously injected samples on the column can cause peak shape issues.

    • Solution: Implement a robust column washing procedure between injections. If using a guard column, replace it regularly.

Q3: I am struggling with low sensitivity for Desmopressin and its related compounds using a UV detector. What can I do to improve it?

A3: Desmopressin has a low UV absorption, which can present a challenge for achieving high sensitivity.[4] Here are some strategies to enhance detection:

  • Optimize Wavelength: Ensure you are monitoring at the optimal wavelength for peptide bond absorbance, which is typically between 210-220 nm.

  • Increase Path Length: Use a detector flow cell with a longer path length if available.

  • Derivatization: For HPLC-fluorescence methods, pre-column derivatization with a fluorescent tag like ortho-phthalaldehyde (OPA) can significantly increase sensitivity.[5]

  • Switch to Mass Spectrometry (MS) Detection: LC-MS/MS is the preferred method for high-sensitivity quantification of Desmopressin, especially in biological matrices, due to its high selectivity and sensitivity.[6]

Q4: I am observing carryover of Desmopressin in my LC-MS/MS analysis. How can I mitigate this?

A4: Carryover is a frequent problem with peptides like Desmopressin due to their tendency to adsorb to surfaces in the LC system.[7] To minimize carryover:

  • Optimize Wash Solvents: Use a strong wash solvent in your autosampler wash routine. A mixture of organic solvents (e.g., isopropanol, methanol, acetonitrile) with a small amount of acid or base can be effective at removing residual Desmopressin.[8][9]

  • Needle and Injection Port Cleaning: Ensure the needle and injection port are thoroughly washed between injections. Some systems have specific needle wash options that should be utilized.[8]

  • System Passivation: In some cases, passivating the LC system with a high concentration of the analyte or a similar compound can help to block active sites and reduce carryover.

  • Use of Inert Materials: Employing PEEK tubing and fittings can sometimes reduce non-specific binding compared to stainless steel.[9]

Troubleshooting Guides

Guide 1: Poor Resolution Between Desmopressin and its Deamidation Product (Glu[1]-Desmopressin)
Symptom Potential Cause Troubleshooting Steps
Co-elution or partial co-elution of Desmopressin and Glu[1]-Desmopressin peaks.Inadequate mobile phase composition.1. Adjust Mobile Phase pH: A slight change in pH can alter the ionization state of the carboxylic acid group on Glu[1]-Desmopressin, affecting its retention time relative to Desmopressin. Experiment with small pH adjustments around the pKa of the glutamic acid side chain. 2. Modify Organic Solvent Gradient: A shallower gradient can increase the separation between these closely related compounds. 3. Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
Broad peaks for both compounds, leading to poor resolution.Column degradation or inappropriate column choice.1. Column Efficiency Check: Perform a system suitability test to check the column's theoretical plates and peak asymmetry. If performance has degraded, replace the column. 2. Select a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
Guide 2: Inconsistent Retention Times for Desmopressin
Symptom Potential Cause Troubleshooting Steps
Retention time of Desmopressin shifts between injections or batches.Mobile phase preparation inconsistency.1. Ensure Accurate pH Measurement: The pH of the aqueous portion of the mobile phase should be measured before adding the organic solvent. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Fluctuations in column temperature.1. Use a Column Oven: Ensure the column is thermostatted to maintain a consistent temperature throughout the analysis.
Pump issues or leaks.1. Check System Pressure: Monitor the system pressure for any unusual fluctuations, which could indicate a leak or pump malfunction.[1] 2. Inspect Fittings: Check all fittings for any signs of leaks.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Desmopressin and its Degradation Products[2][12]

This method is designed to separate Desmopressin from its potential degradation products formed under forced degradation conditions.

Parameter Condition
Column Inertsil C18 (250mm x 4.6mm, 5.0µm)
Mobile Phase A Methanol
Mobile Phase B Phosphate buffer pH 4.5
Gradient 25:75 (A:B)
Flow Rate 1.2 mL/minute
Detection UV at 220 nm
Column Temperature Ambient
Injection Volume 20 µL
Run Time 12 minutes

Sample Preparation (Forced Degradation):

  • Acid Degradation: Dissolve Desmopressin in 0.1 N HCl and heat at 80°C for 2 hours.

  • Base Degradation: Dissolve Desmopressin in 0.1 N NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve Desmopressin in 3% H₂O₂ and keep at room temperature for 30 minutes.

  • Thermal Degradation: Expose solid Desmopressin to 105°C for 72 hours.

  • Photolytic Degradation: Expose Desmopressin solution to UV light (254 nm) for 24 hours.

Neutralize the acid and base-degraded samples before injection.

Protocol 2: High-Sensitivity UPLC-MS/MS Method for Desmopressin in Human Plasma[7]

This method is suitable for pharmacokinetic studies requiring low limits of quantification.

Parameter Condition
LC System UPLC system
Column Aquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 1 mM Ammonium formate buffer
Mobile Phase B Methanol
Gradient A gradient mixture of A and B
Flow Rate -
MS System Triple-quadrupole mass spectrometer with ESI
Ionization Mode Positive
MRM Transition Desmopressin: m/z 535.5 → 328.3, Desmopressin-d8 (IS): m/z 539.7 → 328.4

Sample Preparation (Solid-Phase Extraction):

  • Condition an Oasis WCX SPE cartridge.

  • Load 200 µL of human plasma.

  • Wash the cartridge.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in mobile phase.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution injection UPLC Injection reconstitution->injection Inject separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection separation->detection

Caption: UPLC-MS/MS Experimental Workflow

Troubleshooting_Logic start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check for: - Column Overload - Secondary Interactions - Column Contamination peak_shape->check_column Yes resolution Poor Resolution? retention_time->resolution No check_mobile_phase Check for: - Mobile Phase Inconsistency - Temperature Fluctuation - System Leaks retention_time->check_mobile_phase Yes sensitivity Low Sensitivity? resolution->sensitivity No optimize_method Optimize: - Mobile Phase Gradient - pH - Stationary Phase resolution->optimize_method Yes improve_detection Improve Detection by: - Wavelength Optimization - Derivatization - Switch to MS sensitivity->improve_detection Yes

Caption: Troubleshooting Decision Tree

References

Stability of Desmopressin-d5 in various biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desmopressin-d5 in various biological samples. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term storage conditions for this compound in human plasma?

A1: For short-term storage, this compound in human plasma has been shown to be stable for up to 120 hours at room temperature (21°C - 24°C) and for up to 96 hours in an autosampler set at 10°C.[1] It is also stable for at least three freeze-thaw cycles.[1][2] To minimize degradation, it is advisable to process samples as quickly as possible or store them at appropriate frozen conditions if analysis is not performed immediately.

Q2: What are the established long-term storage conditions for Desmopressin in human plasma?

A2: Desmopressin has been found to be stable in human plasma for at least 30 days when stored at -20°C.[1][2] While specific long-term stability data for this compound at -80°C is not extensively published, storing peptide-based analytes at ultra-low temperatures is a common practice to ensure long-term stability. General guidelines for peptide stability suggest that storage at -80°C is preferable for extended periods.

Q3: How stable is this compound in urine samples?

A3: While specific long-term stability data for this compound in urine is limited in the readily available literature, general principles for peptide stability in urine suggest that enzymatic and microbial degradation can be a concern. It is recommended to store urine samples frozen, preferably at -80°C, immediately after collection and to add preservatives if enzymatic degradation is a suspected issue. One study on various urinary metabolites showed good stability for many analytes when stored at -22°C for up to 15 years without preservatives.

Q4: What is the stability of this compound in tissue homogenates?

A4: The stability of this compound in tissue homogenates is highly dependent on the tissue type and the presence of degrading enzymes. Studies on the enzymatic degradation of Desmopressin in rat jejunal fluid and homogenates have shown rapid degradation, with half-lives as short as a few minutes. This indicates that tissue samples should be processed and analyzed as quickly as possible or stored at -80°C immediately after homogenization to minimize enzymatic activity. The use of protease inhibitors during the homogenization process is also highly recommended.

Q5: What are the primary degradation pathways for Desmopressin?

A5: The primary degradation pathways for Desmopressin include enzymatic degradation and chemical degradation.

  • Enzymatic Degradation: In biological matrices, peptidases and proteases can cleave the peptide bonds of Desmopressin. For instance, in the gastrointestinal tract, enzymes can rapidly degrade the molecule.

  • Chemical Degradation: Desmopressin is susceptible to chemical degradation under certain conditions. This can include:

    • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    • Oxidation: The methionine residue, if present in a similar peptide, could be susceptible to oxidation. Although Desmopressin itself does not contain methionine, this is a common degradation pathway for other peptides.

    • Deamidation: The asparagine and glutamine residues can undergo deamidation.

    • Disulfide bond cleavage: The disulfide bridge that forms the cyclic part of Desmopressin can be cleaved under reducing conditions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound from plasma samples. Degradation during sample handling and storage. - Process samples on ice to minimize enzymatic activity.- Ensure plasma is separated from whole blood promptly.- Avoid prolonged storage at room temperature. Store at -20°C or preferably -80°C for long-term storage.
Adsorption to container surfaces. - Use low-binding polypropylene tubes and pipette tips.- Silanized glass vials can also be used to minimize adsorption.
Inconsistent results between replicate injections. Autosampler instability. - Ensure the autosampler is maintained at a cool temperature (e.g., 4-10°C) to prevent degradation during the analytical run. Desmopressin has been shown to be stable in an autosampler at 10°C for up to 96 hours.[1]
Poor peak shape or signal intensity in LC-MS/MS analysis. Suboptimal sample preparation. - Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to ensure efficient removal of interfering matrix components.- Ensure the final extract is completely reconstituted in a solvent compatible with the mobile phase.
Gradual decrease in this compound concentration in stored QC samples. Long-term storage instability. - Re-evaluate the stability of this compound under your specific storage conditions (-20°C or -80°C) by analyzing stored QC samples against freshly prepared standards over time.- If instability is confirmed, consider preparing fresh QC samples more frequently or storing them at a lower temperature.
Unexpected degradation products observed. Chemical degradation. - Review the pH of all solutions used during sample preparation and analysis. Desmopressin is more stable in slightly acidic conditions.- Protect samples from light, as photodegradation can occur.

Quantitative Stability Data

Table 1: Stability of Desmopressin in Human Plasma

ConditionDurationTemperatureStability (% of Initial Concentration)Reference
Freeze-Thaw3 Cycles-20°C to Room TempWithin ±15% of nominal concentration[1][2]
Bench-Top120 hours21°C - 24°CWithin ±15% of nominal concentration[1]
Autosampler96 hours10°CWithin ±15% of nominal concentration[1]
Long-Term30 days-20°CWithin ±15% of nominal concentration[1][2]

Table 2: Stability of Diluted Desmopressin Acetate (0.01 mg/mL) Solution

DurationStorage TemperatureStabilityReference
180 days5°CStable
180 days25°CStable

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
  • Sample Preparation:

    • Spike a known concentration of this compound into blank human plasma to prepare quality control (QC) samples at low, medium, and high concentrations.

    • Aliquot these QC samples into multiple low-binding polypropylene tubes.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Sample Analysis:

    • After the final thaw, extract this compound from the plasma samples using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Compare the mean concentration of the freeze-thaw samples to the mean concentration of freshly prepared (zero-cycle) QC samples.

    • The analyte is considered stable if the mean concentration of the stressed samples is within ±15% of the nominal concentration.

Protocol 2: General LC-MS/MS Method for Quantification of this compound
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 200 µL of plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled version of Desmopressin).

    • Add 200 µL of 2% acetic acid solution and vortex.

    • Condition an Oasis WCX SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the sample mixture onto the SPE cartridge.

    • Wash the cartridge with 1.0 mL of 5% ammonia solution followed by 1.0 mL of methanol.

    • Elute the analyte with an appropriate solvent (e.g., methanol containing a small percentage of acid).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 column suitable for peptide analysis (e.g., Acquity UPLC HSS T3).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation and peak shape.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and the internal standard.

Visualizations

Experimental_Workflow_for_Stability_Testing Experimental Workflow for Stability Testing of this compound start Start prep_samples Prepare Spiked Biological Samples (Plasma, Urine, Tissue Homogenate) start->prep_samples storage_conditions Expose to Stress Conditions (Freeze-Thaw, Temp, Time) prep_samples->storage_conditions extraction Sample Extraction (SPE or LLE) storage_conditions->extraction analysis LC-MS/MS Analysis extraction->analysis data_eval Data Evaluation (Compare to Control) analysis->data_eval end End data_eval->end

Caption: Workflow for assessing this compound stability.

Desmopressin_Signaling_Pathway Desmopressin V2 Receptor Signaling Pathway desmopressin Desmopressin v2_receptor V2 Receptor (Gs-protein coupled) desmopressin->v2_receptor binds to adenylyl_cyclase Adenylyl Cyclase v2_receptor->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts ATP to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka activates aqp2_vesicles Aquaporin-2 (AQP2) Vesicles pka->aqp2_vesicles phosphorylates membrane_insertion Insertion into Apical Membrane aqp2_vesicles->membrane_insertion promotes translocation and water_reabsorption Increased Water Reabsorption membrane_insertion->water_reabsorption leads to

Caption: Desmopressin's signaling pathway via the V2 receptor.

References

Troubleshooting Poor Peak Shape in Desmopressin Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues with Desmopressin. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems related to poor peak shape in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for specific issues you may encounter during your experiments.

Peak Tailing

Q1: My Desmopressin peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in peptide chromatography and can be caused by several factors. Here’s a systematic approach to troubleshoot this problem:

  • Secondary Interactions with Residual Silanols: Desmopressin, being a peptide with basic residues, can interact with acidic silanol groups on the silica-based stationary phase. This is a primary cause of peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2-3) using an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, minimizing these secondary interactions.[1][2]

    • Solution 2: Use an End-Capped Column. Employ a column that is end-capped to reduce the number of accessible free silanol groups.[3]

    • Solution 3: Increase Buffer Strength. A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH at the column surface and improve peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[2]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[2] If the problem persists, the column may need to be replaced.[1] A partially blocked inlet frit can also cause tailing in all peaks; back-flushing the column may resolve this.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your Desmopressin standard and sample in the initial mobile phase.[5][6]

Peak Fronting

Q2: I am observing peak fronting for Desmopressin. What could be the reason?

A2: Peak fronting is less common than tailing for peptides but can occur under specific circumstances. Here are the primary causes and their solutions:

  • Sample Overload: This is one of the most frequent causes of peak fronting.[7][8]

    • Solution: Decrease the amount of sample injected, either by reducing the injection volume or by diluting the sample.[7]

  • Incompatible Sample Solvent: Injecting a sample in a solvent that is significantly different from the mobile phase can lead to peak fronting, especially for early-eluting peaks.[7]

    • Solution: Prepare your sample in the mobile phase or a solvent with a weaker elution strength.[5][7]

  • Column Issues: A void at the column inlet or channeling within the packed bed can cause a portion of the analyte to travel faster, resulting in a fronting peak.[8][9][10] This would typically affect all peaks in the chromatogram.

    • Solution: If a void is suspected, you can try repacking the column if it is a preparative column. For analytical columns, replacement is usually necessary.[9]

  • Analyte Aggregation: In some cases, the analyte may have a greater affinity for itself than for the stationary phase, which can lead to fronting under overloaded conditions.[11]

    • Solution: Try reducing the sample concentration.

Split Peaks

Q3: My Desmopressin peak is split into two or has a significant shoulder. How can I resolve this?

A3: Split peaks can be frustrating and can arise from both chemical and physical issues within the HPLC system.

  • Unresolved Co-eluting Impurity: The split peak may actually be two separate, closely eluting compounds.

    • Solution: To confirm this, try reducing the injection volume. If the two peaks become more distinct, you are likely dealing with an impurity.[12][13] You can then optimize your method to improve resolution by adjusting the mobile phase composition, gradient slope, or temperature.[12]

  • Column Inlet Issues: A partially blocked inlet frit or a void at the top of the column can cause the sample to be introduced unevenly, leading to split peaks for all analytes in the chromatogram.[9][12][13]

    • Solution: First, try reversing and flushing the column to dislodge any blockage from the frit. If this doesn't work, the frit or the entire column may need to be replaced.[12][13]

  • Sample Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample to spread and result in a split peak.[14]

    • Solution: Dissolve the sample in the initial mobile phase whenever possible.[13]

  • Mobile Phase pH Close to pKa: If the mobile phase pH is very close to the pKa of an ionizable group in Desmopressin, both the ionized and non-ionized forms may be present, potentially leading to peak splitting.[15]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte.

Data Presentation

The following tables summarize key experimental parameters from published Desmopressin HPLC methods that have demonstrated good peak shape.

Table 1: Mobile Phase Compositions for Desmopressin Analysis

Mobile Phase AMobile Phase BIon-Pairing AgentpHReference
WaterAcetonitrile0.1% (v/v) TFA2.5[16]
0.067 M Phosphate BufferAcetonitrile-7.0[8]
Borate BufferAcetonitrile/N,N-dimethylformamide-10.0[17]
Acetic Acid in WaterAcetic Acid in Acetonitrile-Not specified[10]

Table 2: Recommended Column and Detection Parameters

Column TypeParticle Size (µm)Dimensions (mm)Temperature (°C)Detection Wavelength (nm)Reference
Chromolith® Performance RP-18e5150 x 4.640220[16]
Luna C85100 x 4.6Not specifiedNot specified[8]
Hyperclone ODS (C18)5250 x 4.6Not specified230[17]

Experimental Protocols

Protocol 1: Diagnosing the Cause of Peak Tailing

  • Initial Observation: Note the asymmetry factor and retention time of the tailing Desmopressin peak.

  • Sample Concentration Check: Dilute the sample 10-fold with the mobile phase and inject it.

    • If peak shape improves: The issue is likely column overload.

    • If peak shape remains poor: Proceed to the next step.

  • Mobile Phase pH Check: Prepare a fresh mobile phase with a pH of 2.5 using 0.1% TFA. Equilibrate the column thoroughly with the new mobile phase.

    • If peak shape improves: The original mobile phase pH was not optimal for suppressing silanol interactions.

    • If peak shape remains poor: Proceed to the next step.

  • Column Health Check:

    • Remove the column and replace it with a new or known good column of the same type.

    • If peak shape is good with the new column: The original column is likely contaminated or has degraded.

    • If peak shape is still poor: The issue may be related to extra-column effects (e.g., tubing, connections).

Mandatory Visualizations

The following diagrams illustrate the logical workflows for troubleshooting common peak shape problems.

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed act_dilute Action: Dilute sample or reduce injection volume start->act_dilute dec_overload Is the issue concentration-dependent? dec_ph Does adjusting mobile phase pH (e.g., to 2.5) help? dec_overload->dec_ph No res_overload Problem: Column Overload dec_overload->res_overload Yes dec_column Does a new column resolve the issue? dec_ph->dec_column No res_ph Problem: Secondary Silanol Interactions dec_ph->res_ph Yes res_column Problem: Column Contamination/Degradation dec_column->res_column Yes res_other Problem: Extra-column effects or other issues dec_column->res_other No act_dilute->dec_overload

Caption: Troubleshooting workflow for Desmopressin peak tailing.

Troubleshooting_Split_Peaks start Start: Split Peak Observed dec_all_peaks Are all peaks in the chromatogram split? start->dec_all_peaks dec_sample_solvent Is the sample solvent stronger than the mobile phase? dec_all_peaks->dec_sample_solvent No res_inlet_issue Problem: Column inlet blockage or void dec_all_peaks->res_inlet_issue Yes dec_coelution Does reducing injection volume improve resolution? dec_sample_solvent->dec_coelution No res_solvent_mismatch Problem: Sample Solvent Mismatch dec_sample_solvent->res_solvent_mismatch Yes res_coelution Problem: Co-eluting Impurity dec_coelution->res_coelution Yes act_optimize Action: Optimize separation method res_coelution->act_optimize

References

Minimizing ion suppression in ESI-MS for Desmopressin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Desmopressin using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Desmopressin analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, Desmopressin, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] In the bioanalysis of Desmopressin, which is often present at very low concentrations in complex biological matrices like plasma, ion suppression is a major obstacle to achieving reliable and reproducible results.[4]

Q2: What are the primary causes of ion suppression in my Desmopressin ESI-MS analysis?

A2: The most common causes of ion suppression in Desmopressin analysis stem from matrix effects, where components of the biological sample interfere with the ionization process.[5] Key culprits include:

  • Endogenous Phospholipids: These are abundant in plasma and serum and are a major source of ion suppression.[6][7][8]

  • Salts and Buffers: Non-volatile salts and buffers from sample collection or preparation can crystallize on the ESI probe, leading to signal instability and suppression.[9]

  • Proteins: Although most are removed during sample preparation, residual proteins can still contribute to matrix effects.[3]

  • Mobile Phase Additives: While necessary for chromatography, certain additives, especially at high concentrations, can compete with Desmopressin for ionization.[3][9] For example, trifluoroacetic acid (TFA) is a known strong signal suppressor.[10]

Q3: How can I effectively remove interfering phospholipids from my plasma samples?

A3: Several techniques are available for phospholipid removal. While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[6][11] More effective methods include:

  • Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up Desmopressin samples.[12][13] Weak Cation Exchange (WCX) SPE is particularly effective for Desmopressin.[12][13]

  • Phospholipid Removal Plates: These specialized plates, such as HybridSPE® or Ostro™, combine protein precipitation with phospholipid filtration for a streamlined and effective cleanup.[7][14]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate Desmopressin from matrix components, though it may require more extensive method development.[3]

Q4: What is the best type of internal standard to use for Desmopressin analysis to compensate for ion suppression?

A4: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects and ion suppression.[2][15] A SIL internal standard, such as Desmopressin-d8, co-elutes with the analyte and experiences the same degree of ion suppression.[15] This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Desmopressin analysis.

Issue 1: Low or No Desmopressin Signal
Possible Cause Troubleshooting Step
Significant Ion Suppression 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) with a Weak Cation Exchange (WCX) cartridge.[12][13] Consider using phospholipid removal plates.[7][14] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate Desmopressin from the matrix components.[2] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, though this may not be feasible for samples with very low Desmopressin concentrations.[1]
Inefficient Ionization 1. Check Mobile Phase pH: Ensure the mobile phase pH is appropriate to promote the protonation of Desmopressin (positive ion mode). The use of acidic additives like formic acid or ammonium formate is common.[13][16] 2. Optimize ESI Source Parameters: Adjust the spray voltage, nebulizing gas flow, and source temperature to optimize the ESI process for Desmopressin.[16]
Analyte Adsorption Peptides like Desmopressin can adsorb to surfaces. Use low-binding vials and pipette tips.[17][18] Consider adding a carrier peptide to the working solutions to prevent adsorption.[18]
Issue 2: Poor Reproducibility and Precision
Possible Cause Troubleshooting Step
Variable Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: This is crucial for correcting for variations in ion suppression between samples.[2][15] 2. Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples to minimize variability in matrix effects.[12]
Carryover Desmopressin can be susceptible to carryover. Optimize the wash steps in your LC method and consider using a stronger wash solvent.
Inconsistent Sample Collection/Handling Use standardized procedures for sample collection, processing, and storage to ensure sample integrity.

Experimental Protocols & Data

Table 1: Example Solid-Phase Extraction (SPE) Protocol for Desmopressin from Human Plasma

This protocol is a generalized example based on common practices.[12][13][19]

Step Procedure
Sample Pre-treatment Dilute 200 µL of plasma with an equal volume of 10 mM ammonium acetate (pH 6).[13]
SPE Cartridge Weak Cation Exchange (WCX)
Conditioning 1 mL Methanol
Equilibration 1 mL 10 mM ammonium acetate (pH 6)
Sample Loading Load the pre-treated sample.
Wash 1 1 mL 10 mM ammonium acetate (pH 6)
Wash 2 1 mL Methanol
Elution 200 µL of 2% formic acid in 70:30 (v/v) methanol/water.[13]
Post-Elution Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
Table 2: Typical LC-MS/MS Parameters for Desmopressin Analysis

These parameters are illustrative and should be optimized for your specific instrumentation.

Parameter Typical Setting
LC Column C18 reverse-phase, e.g., ACQUITY UPLC HSS T3.[15]
Mobile Phase A 0.1% Formic acid in water or 1 mM ammonium formate.[13][15]
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol.[13][15]
Flow Rate 0.2 - 0.5 mL/min (analytical flow) or lower for microflow to reduce ion suppression.[19]
Gradient A suitable gradient to separate Desmopressin from endogenous interferences.
Ionization Mode ESI Positive.[15]
MS/MS Transition Precursor ion [M+2H]²⁺ at m/z 535.3.[13]

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Outcome Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Simple, but less effective for phospholipid removal SPE Solid-Phase Extraction (SPE) (Weak Cation Exchange) Plasma->SPE Highly Recommended for Desmopressin PhospholipidRemoval Phospholipid Removal Plate Plasma->PhospholipidRemoval Effective for phospholipid removal LC Liquid Chromatography (Optimized Gradient) Precipitation->LC SPE->LC PhospholipidRemoval->LC ESI_MS ESI-MS/MS LC->ESI_MS SuppressedSignal Ion Suppression (Inaccurate Data) ESI_MS->SuppressedSignal If interfering matrix components co-elute CleanSignal Minimized Suppression (Accurate Data) ESI_MS->CleanSignal If Desmopressin is well-separated from matrix components

Caption: Workflow for minimizing ion suppression in Desmopressin analysis.

Caption: Troubleshooting flowchart for low Desmopressin signal.

References

Desmopressin-d5 Quality Control and Reference Standards: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and use of Desmopressin-d5 as a reference standard. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visual workflows to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled version of Desmopressin, a synthetic analog of the hormone vasopressin. It is primarily used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately determine the concentration of Desmopressin in biological samples.[1][2] It is also utilized as a reference standard for analytical method development and validation.[2]

Q2: What are the typical quality control specifications for a this compound reference standard?

A2: High-quality this compound reference standards are essential for accurate and reproducible experimental results. While specific values are lot-dependent and should be confirmed with the Certificate of Analysis (CoA) from the supplier, typical specifications are summarized in the table below. For synthetic peptides used as reference standards, a purity of greater than 95% is often required.

ParameterTypical SpecificationAnalytical Method
Identity Conforms to the structure of this compound¹H-NMR, ¹³C-NMR, Mass Spectrometry
Purity ≥98%HPLC-UV
Isotopic Purity ≥98% Deuterium enrichmentMass Spectrometry
Peptide Content Report valueAmino Acid Analysis
Water Content Report value (typically ≤10%)Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsHeadspace GC-MS
Appearance White to off-white solidVisual Inspection

Q3: What are some common impurities that might be present in a this compound preparation?

A3: Synthetic peptides like this compound can contain process-related and degradation impurities. Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[3]

  • Truncated sequences: Peptides with incomplete amino acid chains.[3]

  • Incompletely deprotected sequences: Peptides where protecting groups used during synthesis have not been fully removed.[3]

  • Oxidation products: Particularly of methionine residues if present.

  • Deamidation products: Hydrolysis of the amide group in asparagine or glutamine residues.[4]

  • Isomers: Racemization of amino acids during synthesis.

Q4: How should this compound reference standards be stored?

A4: Proper storage is critical to maintain the stability and integrity of the reference standard. This compound should be stored in a well-sealed container at -20°C, protected from light and moisture.[5] Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a general method for determining the purity of a this compound reference standard.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Dissolve in an appropriate solvent, such as water or a low percentage of acetonitrile in water, to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the prepared sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 10 minutes before the next injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Use as an Internal Standard

This protocol provides a method for confirming the identity of this compound and its use in a quantitative assay.

Methodology:

  • System Preparation:

    • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Sample Preparation (for identity confirmation):

    • Prepare a 1 µg/mL solution of this compound in Mobile Phase A.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 537.9 → Product ion (Q3) m/z 328.2.[6]

      • Desmopressin (for quantification): Precursor ion (Q1) m/z 535.4 → Product ion (Q3) m/z 328.2.[6]

  • Chromatographic Run:

    • Run a suitable gradient to achieve separation from other matrix components. A typical gradient might be 5% to 60% Mobile Phase B over 5 minutes.

  • Data Analysis:

    • Identity Confirmation: Confirm the presence of the specified MRM transition for this compound at the expected retention time.

    • Quantification: When used as an internal standard, the peak area ratio of the analyte (Desmopressin) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of Desmopressin in unknown samples.

Troubleshooting Guides

HPLC-UV Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Ensure the mobile phase pH is appropriate for the analyte.- Reduce the sample concentration or injection volume.
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Prepare fresh mobile phase.- Flush the system thoroughly.- Implement a needle wash step in the injection sequence.
Variable Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare mobile phase accurately and degas properly.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure proper functioning.
Low Signal Intensity - Incorrect detection wavelength- Sample degradation- Low sample concentration- Verify the UV maximum absorbance of Desmopressin (around 220 nm).- Prepare fresh sample and store it properly.- Increase the sample concentration if possible.
LC-MS/MS Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
Low Ion Intensity/No Signal - Ion source contamination- Incorrect mass spectrometer settings- Sample degradation- Clean the ion source.- Optimize MS parameters (e.g., capillary voltage, gas flows).- Prepare fresh sample.
High Background Noise - Contaminated mobile phase or solvents- Matrix effects from the sample- Use high-purity solvents and additives.- Optimize sample preparation to remove interfering substances (e.g., use solid-phase extraction).
Inconsistent Peak Area Ratios (Analyte/IS) - Ion suppression or enhancement affecting the analyte and IS differently- Instability of the analyte or IS in the autosampler- Ensure the analyte and deuterated internal standard co-elute as closely as possible.[7]- Dilute the sample to minimize matrix effects.- Keep the autosampler at a low temperature (e.g., 4°C).
Chromatographic Shift of Deuterated Standard - The deuterium atoms can slightly alter the hydrophobicity of the molecule.- This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[7] Ensure the integration windows are set appropriately for both the analyte and the internal standard.

Visualizations

Quality_Control_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Qualification & Release Receive Receive this compound Reference Standard Visual Visual Inspection (Appearance, Container) Receive->Visual CoA Review Certificate of Analysis Visual->CoA Purity Purity & Impurity Profiling (HPLC-UV) CoA->Purity Identity Identity Confirmation (MS, NMR) Compare Compare Results to Specifications Identity->Compare Purity->Identity Content Peptide Content & Water (AAA, Karl Fischer) Purity->Content Content->Compare Qualify Qualify for Use Compare->Qualify Store Store at -20°C Qualify->Store

A typical quality control workflow for a this compound reference standard.

Troubleshooting_Workflow cluster_0 Initial Investigation cluster_2 Resolution Start Unexpected Result in QC Test Check_Method Review Experimental Protocol Start->Check_Method Check_System Verify Instrument Performance (Calibration, System Suitability) Check_Method->Check_System Check_Reagents Inspect Reagents & Standards (Expiration, Preparation) Check_System->Check_Reagents Isolate_Sample Re-prepare Sample Check_Reagents->Isolate_Sample Isolate_System Run System with Known Standard Rectify_Sample Address Sample Preparation Issue Isolate_Sample->Rectify_Sample Isolate_Method Review Data Processing Parameters Rectify_System Perform Instrument Maintenance Isolate_System->Rectify_System Rectify_Method Correct Data Processing Isolate_Method->Rectify_Method Resolved Problem Resolved Rectify_Sample->Resolved Rectify_System->Resolved Rectify_Method->Resolved

A logical workflow for troubleshooting a failed quality control test.

References

Technical Support Center: Enhancing Desmopressin Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Desmopressin in plasma samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to provide solutions to specific issues that may arise during the extraction and analysis of Desmopressin from plasma.

Issue 1: Low Recovery of Desmopressin

Q: We are experiencing significantly low recovery of Desmopressin from our plasma samples using Solid-Phase Extraction (SPE). What are the potential causes and how can we troubleshoot this?

A: Low recovery of Desmopressin is a common challenge, often attributed to several factors during the sample preparation and SPE process. Here are the primary causes and their solutions:

  • Protein Precipitation: Desmopressin is a small peptide that can be affected by the sample matrix. Direct application of plasma to an SPE column can lead to clogging and inconsistent results. A protein precipitation step is highly recommended prior to SPE to remove larger proteins and improve analyte access to the sorbent.[1]

  • Incorrect pH: The pH of the sample and solutions plays a critical role in the retention of Desmopressin on the SPE sorbent, especially when using ion-exchange mechanisms. Desmopressin is a basic peptide, and its charge state is pH-dependent. For weak cation exchange (WCX) SPE, the sample should be acidified to ensure a positive charge on the Desmopressin molecule, promoting its retention on the negatively charged sorbent.

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is crucial for effective Desmopressin extraction. Mixed-mode or weak cation exchange (WCX) sorbents are often preferred for their ability to retain basic compounds like Desmopressin.[2][3]

  • Suboptimal Wash and Elution Solvents: The composition of the wash and elution solvents must be carefully optimized.

    • Wash Solvent: A weak organic solvent or a buffer at a specific pH should be used to remove interfering substances without prematurely eluting the Desmopressin.

    • Elution Solvent: A solvent system with sufficient organic strength and/or a pH that neutralizes the charge of Desmopressin is required for its efficient elution from the sorbent. For WCX, elution is typically achieved with a basic or high ionic strength solution.

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Ensure that the amount of plasma extract loaded onto the cartridge does not exceed the manufacturer's recommendations.

Issue 2: High Matrix Effects and Ion Suppression in LC-MS/MS Analysis

Q: Our LC-MS/MS analysis of Desmopressin is showing significant ion suppression, leading to poor sensitivity and reproducibility. How can we mitigate these matrix effects?

A: Matrix effects, particularly ion suppression, are a significant hurdle in the bioanalysis of peptides like Desmopressin. Here are strategies to minimize their impact:

  • Effective Sample Clean-up: The most effective way to reduce matrix effects is through rigorous sample preparation. Combining protein precipitation with a subsequent SPE step provides a much cleaner extract compared to protein precipitation alone.[4]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC separation can help to chromatographically resolve Desmopressin from co-eluting matrix components that cause ion suppression.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Desmopressin is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[5]

  • Dilution of the Final Extract: If ion suppression is still problematic, diluting the final extract before injection into the LC-MS/MS system can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting Desmopressin from plasma?

A1: A combination of protein precipitation followed by solid-phase extraction (SPE) is generally considered the most robust and effective method for achieving high recovery and minimizing matrix effects.[1] While liquid-liquid extraction (LLE) and protein precipitation alone have been explored, they often result in inconsistent recoveries and significant ion suppression.[5]

Q2: What type of SPE cartridge is recommended for Desmopressin extraction?

A2: Weak cation exchange (WCX) SPE cartridges are highly recommended for Desmopressin extraction.[2][3] This is because Desmopressin is a basic peptide and will be positively charged at an acidic pH, allowing for strong retention on the WCX sorbent.

Q3: What are the typical recovery rates for Desmopressin from plasma?

A3: Recovery rates can vary depending on the specific protocol and laboratory. However, with an optimized protein precipitation and SPE method, recovery rates of 80-100% have been reported.[3] One study noted an extraction efficiency of 40% at the limit of detection.[4]

Q4: How should plasma samples containing Desmopressin be stored?

A4: Plasma samples intended for Desmopressin analysis should be stored at -20°C or lower to ensure stability.[4][6] Studies have shown that Desmopressin in plasma is stable for at least 30 days at -20°C and can withstand multiple freeze-thaw cycles.[6][7]

Data Presentation

Table 1: Comparison of Desmopressin Extraction Methods

Extraction MethodTypical Recovery RateThroughputCostKey AdvantagesKey Disadvantages
Protein Precipitation (PP) Variable, often <70%HighLowSimple, fastHigh matrix effects, ion suppression
Liquid-Liquid Extraction (LLE) InconsistentMediumMediumGood for some small moleculesEmulsion formation, large solvent volumes
Solid-Phase Extraction (SPE) 80-100%[3]Medium-HighHighHigh recovery, clean extractsCan be complex to optimize
PP followed by SPE >80%MediumHighExcellent recovery, minimal matrix effects[1]More time-consuming, higher cost

Table 2: Performance of a Validated LC-MS/MS Method for Desmopressin in Human Plasma

ParameterResult
Linearity Range 60 - 3200 pg/mL[3][7]
Lower Limit of Quantification (LLOQ) 60 pg/mL[3][7]
Intra-day Precision (%CV) < 9.3%[3][7]
Inter-day Precision (%CV) < 9.3%[3][7]
Accuracy 89.2% - 111.8%[3][7]

Experimental Protocols

1. Protein Precipitation

This protocol describes a general method for the precipitation of proteins from plasma samples prior to SPE.

  • To 200 µL of human plasma in a microcentrifuge tube, add a stable isotope-labeled internal standard.

  • Add 600 µL of cold acetonitrile (or a suitable organic solvent) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

2. Solid-Phase Extraction (SPE)

This protocol outlines a typical SPE procedure using a weak cation exchange (WCX) cartridge.

  • Conditioning: Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% acetic acid).

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonia solution followed by 1 mL of methanol to remove unbound impurities.[5]

  • Elution: Elute the Desmopressin from the cartridge with 1 mL of 2% formic acid in methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_plasma_sample Plasma Sample Preparation cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction (WCX) cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Solvent Add Cold Acetonitrile IS->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition Equilibrate Equilibrate Condition->Equilibrate Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for Desmopressin extraction from plasma.

desmopressin_signaling Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds to G_Protein Gs Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Desmopressin V2 receptor signaling pathway.

References

Technical Support Center: Refinement of Microflow LC-MS/MS Methods for Desmopressin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their microflow Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods for the analysis of Desmopressin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Desmopressin by microflow LC-MS/MS.

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization.Desmopressin contains a basic arginine residue, making it suitable for positive ion electrospray ionization (ESI+).[1] Ensure the mobile phase is acidic to promote protonation; additives like 0.1% formic acid or 0.1% acetic acid are commonly used.[2][3] Methanol in the mobile phase may enhance sensitivity over acetonitrile for Desmopressin.[4]
Suboptimal sample preparation leading to analyte loss.Use weak cation exchange (WCX) solid-phase extraction (SPE) for effective sample cleanup and concentration.[2][3][4][5] Ensure proper conditioning, equilibration, washing, and elution steps are followed. Low-binding microcentrifugal vials and pipette tips are recommended to prevent adsorption of the peptide to surfaces.[1][6]
Low flow rate of microflow LC.A lower flow rate, such as 5 µL/min, can improve ionization efficiency.[3]
High Background Noise / Interferences Matrix effects from complex biological samples (e.g., plasma, serum).Optimize the SPE wash steps to remove interfering substances like phospholipids and proteins.[2] A wash step with a moderately organic solvent can help remove hydrophobic interferences.[2]
Contamination from the LC system or solvents.Use high-purity solvents (e.g., HPLC or LC-MS grade). Regularly flush the system to remove contaminants.
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions with the analytical column.Use a column suitable for peptide analysis, such as a C18 or a specialized peptide column. The addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.01%) to the mobile phase can improve peak shape by minimizing secondary ionic interactions.[1][6]
Inappropriate injection solvent.Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[2]
Carryover Adsorption of Desmopressin to autosampler components or the column.The addition of 1% trifluoroethanol (TFE) to the mobile phase and autosampler wash solution can significantly reduce carryover.[4] Incorporate a robust needle wash protocol in the autosampler method.
Retention Time Shifts Inconsistent mobile phase composition or column temperature.Ensure mobile phases are freshly prepared and properly mixed. Use a column oven to maintain a stable temperature.
Column degradation.Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Sample Preparation

  • What is the recommended method for extracting Desmopressin from plasma or serum? Solid-phase extraction (SPE) using a weak cation exchange (WCX) sorbent is a highly effective and commonly used method for Desmopressin.[2][3][4][5] This technique provides good recovery and effectively removes matrix components.[2]

  • How can I prevent Desmopressin from adsorbing to labware? Use low-binding polypropylene vials and pipette tips for all sample and standard preparations.[1][6] Additionally, the inclusion of a carrier peptide, such as Arginine-Vasopressin (AVP), in working solutions can help to minimize non-specific binding.[1][6]

Liquid Chromatography

  • What type of analytical column is suitable for Desmopressin analysis? Reversed-phase columns, such as C18, are typically used for the separation of Desmopressin.

  • What are typical mobile phase compositions for microflow LC of Desmopressin? A common mobile phase setup involves a gradient elution with:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid, with or without 0.01% TFA).[1][6]

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.[1][4][6]

Mass Spectrometry

  • What ionization mode and precursor ion should be used for Desmopressin? Desmopressin is best analyzed in positive ion electrospray ionization (ESI+) mode. Due to its molecular weight and the presence of a highly basic arginine residue, the doubly charged ion [M+2H]²⁺ at m/z 535.3 is often the most abundant precursor ion.[1][2]

  • What are some common product ions for MS/MS fragmentation of Desmopressin? Commonly monitored product ions for the [M+2H]²⁺ precursor include transitions to m/z 328.2 and m/z 794.3.[3][7]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published microflow and conventional flow LC-MS/MS methods for Desmopressin.

ParameterMethod 1Method 2Method 3
Flow Rate Microflow (5 µL/min)[3]Conventional FlowUPLC[5]
Sample Volume 300 µL plasma[3]2 mL plasma[1]500 µL plasma[5]
LLOQ 0.5 pg/mL[3]250 pg/mL[1]1 pg/mL[5]
Recovery >80%[2]Not ReportedNot Reported

Experimental Protocols

Example Protocol: Desmopressin Extraction from Human Plasma using Weak Cation Exchange (WCX) SPE

This protocol is a generalized procedure based on commonly cited methods.[2][3]

1. Sample Pre-treatment: a. To 200 µL of human plasma, add an appropriate amount of internal standard. b. Dilute the plasma sample with 200 µL of 10 mM ammonium acetate (pH 6).[2]

2. SPE Cartridge Conditioning and Equilibration: a. Condition the WCX SPE cartridge with 1 mL of methanol.[2][3] b. Equilibrate the cartridge with 1 mL of 10 mM ammonium acetate (pH 6).[2]

3. Sample Loading: a. Load the pre-treated plasma sample onto the SPE cartridge.

4. Washing: a. Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6) to remove polar interferences.[2] b. Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[2]

5. Elution: a. Elute Desmopressin from the cartridge with 200 µL of 2% formic acid in 70:30 (v/v) methanol/water.[2]

6. Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of 0.1% acetic acid in water for injection into the LC-MS/MS system.[3]

Visualizations

Experimental_Workflow cluster_SPE SPE Steps Sample Sample Collection (e.g., Plasma) Pretreatment Sample Pre-treatment (Dilution, IS Spiking) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) (WCX) Pretreatment->SPE Elution Elution Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration Loading Sample Loading Equilibration->Loading Washing Washing Loading->Washing Washing->Elution PostElution Post-Elution (Evaporation & Reconstitution) Elution->PostElution LCMS Microflow LC-MS/MS Analysis PostElution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for Desmopressin analysis.

Troubleshooting_Workflow Problem Problem Identified (e.g., Poor Sensitivity, Bad Peak Shape) CheckMS Check MS Parameters (Ionization, Transitions) Problem->CheckMS CheckLC Check LC Conditions (Mobile Phase, Column, Flow Rate) Problem->CheckLC CheckSamplePrep Review Sample Preparation (SPE, Adsorption) Problem->CheckSamplePrep OptimizeMS Optimize Source/Gas Settings Use Correct Precursor/Product Ions CheckMS->OptimizeMS OptimizeLC Adjust Mobile Phase Additives (Acid, TFA) Verify Column Integrity CheckLC->OptimizeLC OptimizeSamplePrep Optimize SPE Wash/Elution Use Low-Binding Labware CheckSamplePrep->OptimizeSamplePrep Resolved Issue Resolved OptimizeMS->Resolved OptimizeLC->Resolved OptimizeSamplePrep->Resolved

Caption: Troubleshooting workflow for microflow LC-MS/MS.

References

Validation & Comparative

A Researcher's Guide to the Validation of LC-MS/MS Methods for Desmopressin Analysis: An FDA Guideline-Informed Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic peptides like Desmopressin is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Desmopressin analysis, with a focus on validation according to United States Food and Drug Administration (FDA) guidelines. We will delve into the performance of various LC-MS/MS methods, compare them with alternative analytical techniques, and provide detailed experimental protocols to support your research and development endeavors.

The Gold Standard: LC-MS/MS for Desmopressin Quantification

LC-MS/MS has emerged as the preferred method for the bioanalysis of Desmopressin due to its high sensitivity, specificity, and wide dynamic range.[1][2][3][4][5][6][7] Adherence to the FDA's M10 Bioanalytical Method Validation guidance is crucial to ensure the reliability and acceptability of the data for regulatory submissions.[8][9][10] Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability.

Performance Comparison of Validated LC-MS/MS Methods

The following table summarizes the performance of several published LC-MS/MS methods for the quantification of Desmopressin in human plasma, demonstrating the capabilities of this technology.

ParameterMethod 1[1]Method 2[4]Method 3[5]Method 4[6]Method 5[3]
Linearity Range (pg/mL) 60 - 32000.25 - 40.000.500 - 100.7601.01 - 2002.00 - 250
Lower Limit of Quantification (LLOQ) (pg/mL) 600.250.5001.012.00
Accuracy (%) 89.2 - 111.8Not explicitly statedExcellentWithin acceptable limitsMet all validation criteria
Precision (% CV) < 9.3LQC: 11.33, HQC: 3.43GoodWell within acceptable limitsMet all validation criteria
Recovery (%) Not explicitly stated76.7292.7Not explicitly statedNot explicitly stated
Stability Stable for 3 freeze/thaw cycles, 120h at RT, 96h in autosamplerNot explicitly statedNot explicitly statedStable for 3 freeze/thaw cycles, 6h at RT, 48h in autosampler, 30 days at -20°CNot explicitly stated
Experimental Protocol: A Representative LC-MS/MS Method

This section details a typical experimental protocol for the quantification of Desmopressin in human plasma by LC-MS/MS, based on common practices found in the literature.[1][3][4][5][6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate Desmopressin from the plasma matrix and remove potential interferences.

  • Procedure:

    • To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Desmopressin).[6]

    • Condition a weak cation exchange (WCX) SPE cartridge with methanol and then equilibrate with water.[5][6]

    • Load the plasma sample onto the conditioned cartridge.

    • Wash the cartridge with an aqueous solution to remove unbound components.

    • Elute Desmopressin and the internal standard with a methanol-based solution.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate Desmopressin from other components and detect it with high sensitivity and specificity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4][5][6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3][6]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[6]

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[2][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] The precursor ion (the protonated molecule of Desmopressin) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike 1. SPE Solid-Phase Extraction (SPE) Spike->SPE 2. Elute Elution SPE->Elute 3. Dry Evaporation Elute->Dry 4. Reconstitute Reconstitution Dry->Reconstitute 5. LC LC Separation Reconstitute->LC 6. ESI Electrospray Ionization LC->ESI 7. MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 8. MS2 Quadrupole 2 (Fragmentation) MS1->MS2 9. MS3 Quadrupole 3 (Product Ion Detection) MS2->MS3 10. Detector Detector MS3->Detector 11. Data Data Acquisition & Processing Detector->Data 12.

LC-MS/MS workflow for Desmopressin analysis.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the current gold standard, other methods have been used for Desmopressin quantification. This section provides a comparative overview.

FeatureLC-MS/MSRadioimmunoassay (RIA)HPLC-Fluorescence
Sensitivity Very High (pg/mL levels)[3][4][5]HighModerate to High (ng/mL levels)[11]
Specificity Very High (based on mass-to-charge ratio)Can be subject to cross-reactivity[3]Moderate (relies on derivatization)[11]
Throughput HighLow to ModerateModerate
Development Time Moderate to LongLongModerate
Cost (Instrument) HighModerateLow to Moderate
Regulatory Acceptance Widely accepted by FDA[8][10]Historically used, but less common nowMay require more extensive validation

Conclusion

The validation of bioanalytical methods is a critical step in drug development. For the quantification of Desmopressin, LC-MS/MS has demonstrated superior performance in terms of sensitivity, specificity, and throughput when compared to older techniques like RIA and HPLC-Fluorescence. By adhering to the FDA's M10 guidelines, researchers can ensure the generation of high-quality, reliable data suitable for regulatory submissions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals working on the development of therapeutics involving Desmopressin.

References

The Gold Standard for Accuracy: Why Desmopressin-d5 Excels as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of internal standards reveals that for precise and accurate quantification of Desmopressin in complex biological matrices, stable isotope-labeled (SIL) analogs like Desmopressin-d5 are the superior choice. While structural analogs present a theoretical alternative, the physicochemical similarities of SIL internal standards to the analyte ensure they more effectively compensate for variability during sample processing and analysis, leading to more reliable data.

In the landscape of drug development and clinical research, the accurate quantification of therapeutic peptides like Desmopressin is paramount. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for achieving the necessary precision and accuracy. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This guide provides a comparative overview of this compound and other potential internal standards, supported by experimental data, to assist researchers in making informed decisions for their bioanalytical methods.

The Superiority of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS analysis. The substitution of atoms with their heavier stable isotopes (e.g., deuterium, 13C, 15N) results in a molecule that is chemically and physically almost identical to the analyte. This near-perfect analogy ensures that the SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1]

In contrast, structural analogs—molecules with a similar but not identical chemical structure—may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies.[2] These differences can lead to a less effective correction for analytical variability and, consequently, compromise the accuracy and precision of the results.[2] While sometimes used when a SIL standard is unavailable, structural analogs are generally considered a less ideal option for peptide quantification.[3]

Performance Data: Desmopressin with Deuterated Internal Standards

Multiple studies have demonstrated the successful use of deuterated Desmopressin internal standards (such as this compound and -d8) for the sensitive and accurate quantification of Desmopressin in human plasma. The data consistently show high levels of accuracy and precision, meeting the stringent requirements of regulatory guidelines.

ParameterMethod 1 (Desmopressin-d8)[4]Method 2 (2H5-desmopressin)[5][6]Method 3 (Generic Desmopressin Assay)[7]
Analyte DesmopressinDesmopressinDesmopressin
Internal Standard Desmopressin-d82H5-desmopressinNot Specified
Matrix Human PlasmaHuman PlasmaHuman Plasma
Linear Range 1.01–200 pg/mL20–2000 pg/mL60–3200 pg/mL
LLOQ 1.01 pg/mL20 pg/mL60 pg/mL
Intra-day Accuracy 97.4% - 103.6%< 11.6% (as % deviation)Not Specified
Inter-day Accuracy 98.4% - 102.0%< 11.6% (as % deviation)89.2% - 111.8%
Intra-day Precision (%CV) ≤ 8.9%< 13.8%< 9.3%
Inter-day Precision (%CV) ≤ 9.8%< 13.8%< 9.3%
Recovery 72.4% - 78.9%Not SpecifiedNot Specified
Matrix Effect No significant matrix effect observedNo significant matrix effect observedNo significant chromatographic matrix interferences observed

Desmopressin Signaling Pathway

Desmopressin is a synthetic analog of the natural hormone vasopressin and acts as a selective agonist for the vasopressin V2 receptor.[8] Its primary effect is to increase water reabsorption in the kidneys.

G Desmopressin Desmopressin V2R Vasopressin V2 Receptor (Gs-protein coupled) Desmopressin->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP Increased cyclic AMP (cAMP) AC->cAMP Catalyzes formation of PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AQP2_Phos Aquaporin-2 (AQP2) Phosphorylation PKA->AQP2_Phos Leads to AQP2_Trans AQP2 Translocation to Apical Membrane AQP2_Phos->AQP2_Trans Results in Water_Reab Increased Water Reabsorption AQP2_Trans->Water_Reab Causes

Caption: Desmopressin signaling pathway in renal collecting duct cells.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Desmopressin in human plasma using a deuterated internal standard and LC-MS/MS.

1. Sample Preparation (Solid-Phase Extraction - SPE) [4]

  • To 200 µL of human plasma, add the internal standard (Desmopressin-d8).

  • Perform a solid-phase extraction using Oasis WCX cartridges.

  • Wash the cartridges to remove interferences.

  • Elute Desmopressin and the internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis [4][9]

  • Liquid Chromatography:

    • Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 1 mM Ammonium Formate Buffer.

    • Mobile Phase B: Methanol.

    • Gradient: A gradient elution is typically used to achieve optimal separation.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desmopressin: m/z 535.5 → 328.3

      • Desmopressin-d8: m/z 539.7 → 328.4

Experimental Workflow

The general workflow for a bioanalytical method for Desmopressin quantification is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spiked with this compound SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution and Reconstitution SPE->Elution LC_Separation UPLC Separation Elution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Peak Area Ratio MS_Detection->Quantification

Caption: General experimental workflow for Desmopressin quantification.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their bioanalytical data for Desmopressin, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. The available data robustly supports the use of deuterated internal standards for achieving excellent accuracy, precision, and sensitivity. While structural analogs are a theoretical possibility, the inherent physicochemical differences pose a greater risk to data integrity. Therefore, for reliable and reproducible quantification of Desmopressin, this compound stands out as the scientifically sound choice.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Desmopressin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of Desmopressin is critical for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. This guide provides a comprehensive comparison of the two primary analytical methods used for Desmopressin quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—and outlines a framework for the cross-validation of these assays between different laboratories to ensure data consistency and reliability.

Desmopressin, a synthetic analogue of the natural hormone vasopressin, is a potent antidiuretic and hemostatic agent. Its therapeutic use in treating conditions like diabetes insipidus, nocturnal enuresis, and certain bleeding disorders necessitates precise measurement of its concentration in biological matrices. The choice of analytical method and the assurance of its reproducibility across different testing sites are paramount for the integrity of clinical and research data.

This guide details the experimental protocols for both LC-MS/MS and ELISA methodologies, presents a comparative summary of their performance characteristics, and provides a workflow for inter-laboratory cross-validation based on established regulatory guidelines.

Comparative Performance of Desmopressin Assays

The selection of an appropriate assay for Desmopressin quantification depends on the specific requirements of the study, including the desired sensitivity, specificity, and sample throughput. Below is a summary of typical performance characteristics for LC-MS/MS and ELISA methods based on published data and commercially available kits.

Performance ParameterLC-MS/MSELISA
Lower Limit of Quantification (LLOQ) 1.0 - 20 pg/mL1.0 - 1.2 ng/mL
Linearity (Correlation Coefficient, r²) >0.99Not consistently reported
Intra-Assay Precision (%CV) < 15%< 15%
Inter-Assay Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15% of nominal valuesNot consistently reported
Specificity High (based on mass-to-charge ratio)Potential for cross-reactivity

Note: The performance data for ELISA kits are based on information from commercial suppliers and may not be independently verified in peer-reviewed publications. Researchers should perform their own validation to ensure the kit meets the specific needs of their study.

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible analytical results. Below are representative protocols for the quantification of Desmopressin using LC-MS/MS and a general protocol for a competitive ELISA.

Desmopressin Quantification by LC-MS/MS

This protocol is a composite based on several validated methods and should be optimized and validated in the destination laboratory.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Desmopressin).

  • Perform a protein precipitation step by adding a suitable solvent like methanol or acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis WCX).

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard using an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 column suitable for peptide analysis (e.g., Acquity UPLC HSS T3).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to ensure the separation of Desmopressin from other plasma components.

  • Flow Rate: A typical flow rate for UPLC systems is around 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Desmopressin and its internal standard. For example, a common transition for the doubly charged Desmopressin precursor is m/z 535.3 -> 328.2.

  • Data Analysis: Quantify Desmopressin concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Desmopressin Quantification by Competitive ELISA

This is a general protocol for a competitive ELISA and the specific details may vary between different commercial kits.

1. Reagent Preparation

  • Prepare all reagents, including standards, controls, and wash buffers, according to the kit manufacturer's instructions.

  • Dilute patient samples as recommended by the kit protocol.

2. Assay Procedure

  • Add standards, controls, and diluted samples to the wells of the microplate pre-coated with an anti-Desmopressin antibody.

  • Add a fixed amount of biotinylated Desmopressin to each well. This will compete with the Desmopressin in the sample for binding to the antibody.

  • Incubate the plate for the time and at the temperature specified in the protocol.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP (Horseradish Peroxidase) conjugate to each well, which will bind to the biotinylated Desmopressin.

  • Incubate and wash the plate again.

  • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Desmopressin in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the concentration of Desmopressin in the sample.

Inter-Laboratory Cross-Validation Workflow

To ensure that data generated in different laboratories are comparable, a cross-validation of the analytical method is essential. This process is guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

CrossValidationWorkflow Start Start: Method Validated in Originating Lab Protocol Establish a Detailed, Standardized Protocol Start->Protocol SamplePrep Prepare and Split Validation Samples (QCs and Study Samples) Protocol->SamplePrep Ship Ship Samples to Receiving Lab (Maintain Sample Integrity) SamplePrep->Ship Analysis Both Labs Analyze Samples in Parallel Ship->Analysis DataComp Compare Data Sets Using Statistical Methods Analysis->DataComp Criteria Acceptance Criteria Met? (e.g., %Difference within ±20%) DataComp->Criteria Success Cross-Validation Successful Criteria->Success Yes Fail Investigate Discrepancies and Re-validate Criteria->Fail No Fail->Protocol

Inter-laboratory cross-validation workflow for Desmopressin assays.

Key Steps in Cross-Validation:

  • Standardized Protocol: A detailed and identical analytical protocol must be shared and implemented by both the originating and receiving laboratories.

  • Sample Sets: A set of quality control (QC) samples at low, medium, and high concentrations, as well as a subset of study samples (at least 20), should be analyzed by both laboratories.

  • Data Analysis: The results from both laboratories should be statistically compared. A common approach is to calculate the percentage difference for each sample.

  • Acceptance Criteria: The acceptance criteria for cross-validation are typically that for a significant portion of the samples (e.g., at least 67%), the percentage difference between the results from the two laboratories should be within ±20%.

Desmopressin Signaling Pathway

Understanding the mechanism of action of Desmopressin is crucial for interpreting its physiological effects. Desmopressin primarily acts on the V2 receptors in the kidney, leading to an antidiuretic effect.

DesmopressinSignaling Desmopressin Desmopressin V2R V2 Receptor (Kidney Collecting Duct) Desmopressin->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP Increased cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA AQP2 Aquaporin-2 (AQP2) Vesicle Translocation PKA->AQP2 Phosphorylates Membrane AQP2 Insertion into Apical Membrane AQP2->Membrane Water Increased Water Reabsorption Membrane->Water

Simplified signaling pathway of Desmopressin's antidiuretic effect.

Conclusion

Both LC-MS/MS and ELISA have their merits for the quantification of Desmopressin. LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for regulatory submissions and studies requiring high analytical rigor.[1] ELISA, on the other hand, can be a more accessible and higher-throughput option for certain research applications, although careful validation is crucial.

Regardless of the chosen method, inter-laboratory cross-validation is a non-negotiable step when analytical work is transferred or shared between sites. By following a structured cross-validation plan, researchers can ensure the consistency and reliability of their Desmopressin data, ultimately contributing to the robustness of their research and clinical findings.

References

A Comparative Analysis of Desmopressin Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Desmopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, has been a cornerstone in the management of a spectrum of clinical conditions for decades.[1] Its utility spans from central diabetes insipidus and primary nocturnal enuresis to bleeding disorders like mild hemophilia A and von Willebrand disease.[1] This guide provides a comprehensive comparative analysis of Desmopressin's performance in different patient populations, supported by experimental data and detailed methodologies, to inform further research and drug development.

Pharmacokinetic Profile: An Age-Dependent Response

The pharmacokinetic properties of Desmopressin, including its absorption, distribution, metabolism, and excretion, exhibit notable variability across different age groups and formulations. While comprehensive comparative studies across all age groups and formulations are limited, available data highlight key differences.

Table 1: Comparative Pharmacokinetics of Desmopressin by Patient Population and Formulation

ParameterChildrenAdultsElderly
Bioavailability (Oral Tablet) ~0.16%[2]0.08% to 0.16%[2]Likely reduced due to age-related physiological changes, but specific data is limited.[3]
Bioavailability (Oral Lyophilisate) Higher than oral tablet; a 120 µg dose is considered bioequivalent to a 200 µg tablet.[4]Higher than oral tablet.[5]No specific data available.
Bioavailability (Intranasal) ~3-5%3.3-4.1%[2]No specific data available.
Time to Peak Concentration (Tmax) (Oral) ~1-2 hours[6]~1-2 hours[6]No specific data available.
Plasma Half-Life (t½) (IV) Not well-established, appears comparable to adults in some studies.[7]~2-3 hours[8]Prolonged; may be up to 9 hours in severe renal impairment.[8]
Clearance Body weight is a significant covariate for apparent clearance in young children.[9]Primarily renal.[10]Reduced renal function in the elderly leads to decreased clearance and a higher risk of adverse reactions.[10][11]

Note: Data is compiled from various studies and may not be directly comparable due to differences in study design and patient populations. Direct comparative pharmacokinetic studies across all age groups are scarce.

Pharmacodynamic and Clinical Efficacy: Tailoring Treatment to the Patient

The clinical effectiveness of Desmopressin is intrinsically linked to its pharmacodynamic effects, which can differ based on the patient's age and underlying condition.

Nocturnal Enuresis in Children

Desmopressin is a first-line treatment for monosymptomatic nocturnal enuresis, primarily in children with nocturnal polyuria.[12] It reduces nighttime urine production, leading to a significant decrease in wet nights.[12] Studies have shown that approximately 30% of children achieve a complete response, with another 40% showing a partial response.[12] The oral lyophilisate formulation may be more suitable for younger children due to its faster dissolution and more predictable dosing.[4]

Nocturia in the Elderly

In elderly patients, nocturia is a common and bothersome symptom often associated with nocturnal polyuria. Desmopressin has demonstrated efficacy in reducing the number of nocturnal voids and improving sleep quality in this population.[13] However, elderly patients are more susceptible to hyponatremia, a potential side effect of Desmopressin, due to age-related declines in renal function.[3][10] Careful dose selection and monitoring of serum sodium levels are crucial in this patient group.[10]

Diabetes Insipidus

Desmopressin is a replacement therapy for central diabetes insipidus, a condition characterized by deficient antidiuretic hormone (ADH) production.[3] It effectively reduces urine output and increases urine osmolality.[3] Dosing is highly individualized and adjusted based on the patient's response.[3]

Hemophilia A and von Willebrand's Disease

Desmopressin is used to manage minor bleeding episodes and for prophylaxis during minor surgical procedures in patients with mild hemophilia A and type 1 von Willebrand's disease.[7][14] It transiently increases plasma levels of Factor VIII and von Willebrand factor.[15] The response to Desmopressin can be variable, and a test dose is often administered to assess the patient's responsiveness.[15] While effective, caution is advised in elderly patients with atherosclerotic disease due to a rare risk of thrombotic events.[7]

Table 2: Comparative Clinical Efficacy of Desmopressin

IndicationPediatric PopulationAdult PopulationGeriatric Population
Nocturnal Enuresis Effective in reducing wet nights. Oral lyophilisate may be preferred.[4][12]Not a primary indication.Not a primary indication.
Nocturia Not applicable.Effective in reducing nocturnal voids.Effective in reducing nocturnal voids and improving sleep quality, but with an increased risk of hyponatremia.[13]
Central Diabetes Insipidus Effective, with individualized dosing.[3]Effective, with individualized dosing.[3]Effective, but requires careful dose selection and monitoring due to decreased renal function.[3][10]
Hemophilia A (mild) & von Willebrand's Disease (Type 1) Effective for minor bleeding and prophylaxis.[7]Effective for minor bleeding and prophylaxis.[7]Effective, but caution is advised in patients with cardiovascular comorbidities.[7]

Experimental Protocols

Water Deprivation Test with Desmopressin Challenge

This test is crucial for differentiating between cranial diabetes insipidus, nephrogenic diabetes insipidus, and primary polydipsia.

Methodology:

  • Preparation: The patient is allowed fluids overnight before the test. On the morning of the test, a light breakfast is permitted, but no fluids, tea, coffee, or smoking.[16] Baseline measurements of body weight, plasma osmolality, and urine volume and osmolality are recorded.[16]

  • Water Deprivation Phase: The patient is deprived of all fluids for 8 hours.[17] During this period, body weight is measured hourly, and plasma osmolality is measured every 4 hours, while urine volume and osmolality are measured every 2 hours.[17] The test is stopped if the patient loses more than 5% of their initial body weight (3% in children) or if plasma osmolality exceeds 305 mmol/kg.[17][18]

  • Desmopressin Administration: If at the end of the 8-hour deprivation period the urine osmolality remains below 300 mOsmol/kg, 2 mcg of Desmopressin is administered intramuscularly.[17]

  • Post-Desmopressin Monitoring: Urine and plasma osmolality are monitored for the next 4 hours.[17] Fluid intake is allowed but may be restricted.[18]

  • Interpretation:

    • Cranial Diabetes Insipidus: Urine osmolality remains low (<300 mOsmol/kg) after water deprivation but increases significantly (to >800 mOsmol/kg) after Desmopressin administration.[17]

    • Nephrogenic Diabetes Insipidus: Urine osmolality remains low (<300 mOsmol/kg) both before and after Desmopressin administration.[17]

    • Primary Polydipsia: Urine osmolality increases to a normal level (>800 mOsmol/kg) after water deprivation alone.[18]

Chromogenic Factor VIII Assay

This assay is used to measure the activity of Factor VIII in plasma, which is essential for assessing the response to Desmopressin in patients with hemophilia A and von Willebrand's disease.

Methodology:

  • Sample Collection and Preparation:

    • Collect whole blood in a light-blue top tube containing 3.2% sodium citrate.[19]

    • Centrifuge the sample to obtain platelet-poor plasma.[19]

    • The plasma should be tested within 1 hour of collection or can be stored frozen at -20°C or below.[19]

  • Assay Principle: The chromogenic assay is a two-stage method. In the first stage, Factor Xa is generated in a quantity proportional to the Factor VIII concentration in the sample.[20] In the second stage, the amount of Factor Xa is measured by its ability to cleave a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically.[20]

  • Procedure:

    • The patient's plasma is diluted (e.g., 1:31 with 0.9% NaCl solution).[21][22]

    • The diluted plasma is incubated with a reagent cocktail containing activated Factor IX (FIXa), Factor X (FX), phospholipids, and calcium ions. Thrombin is also included to activate the Factor VIII in the sample.[20][21]

    • The Factor VIII in the sample acts as a cofactor for FIXa to convert FX to FXa.[20]

    • A chromogenic substrate specific for FXa is added.[20]

    • The rate of color development (p-nitroaniline release) is measured at 405 nm and is directly proportional to the Factor VIII activity in the sample.[21]

  • Calibration and Calculation: A standard curve is generated using a reference plasma with a known Factor VIII concentration. The Factor VIII level in the patient sample is determined by comparing its absorbance to the standard curve.[21]

Visualizing the Mechanisms and Workflows

Desmopressin Signaling Pathway

Desmopressin_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Cell cluster_lumen Collecting Duct Lumen (Urine) Desmopressin Desmopressin V2R V2 Receptor Desmopressin->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA Activates Vesicle Aquaporin-2 Vesicle PKA->Vesicle Phosphorylates AQP2 Aquaporin-2 Channel Vesicle->AQP2 Translocates to Apical Membrane cluster_blood cluster_blood AQP2->cluster_blood into Bloodstream Water_lumen Water Water_lumen->AQP2 Reabsorption

Caption: Desmopressin V2 receptor signaling pathway in renal collecting duct cells.

Experimental Workflow for a Clinical Trial of Desmopressin in Nocturnal Enuresis

Desmopressin_NE_Workflow cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_groupA Group A cluster_groupB Group B cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., age 6-12, primary NE) Informed_Consent->Inclusion_Exclusion Baseline_Data Baseline Data Collection (Bedwetting diary, physical exam) Inclusion_Exclusion->Baseline_Data Randomize Randomization Baseline_Data->Randomize Desmopressin_Arm Desmopressin Administration (e.g., 0.2 mg oral tablet daily) Randomize->Desmopressin_Arm Placebo_Arm Placebo Administration Randomize->Placebo_Arm Data_Collection Data Collection (Weekly bedwetting diary, adverse events) Desmopressin_Arm->Data_Collection Placebo_Arm->Data_Collection Endpoint_Assessment End-of-Study Assessment (e.g., reduction in wet nights) Data_Collection->Endpoint_Assessment Statistical_Analysis Statistical Analysis Endpoint_Assessment->Statistical_Analysis

Caption: A typical experimental workflow for a randomized controlled trial of Desmopressin for nocturnal enuresis.

References

A Researcher's Guide to Method Transfer for Desmopressin Bioanalytical Assays: ELISA vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Desmopressin, a synthetic analogue of the natural hormone vasopressin, is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Due to its low dosage and resulting low plasma concentrations, highly sensitive and robust bioanalytical methods are required.[1] This guide provides a comprehensive comparison of two common bioanalytical platforms—Ligand Binding Assays (LBA) like ELISA and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS)—in the context of method transfer for Desmopressin analysis.

Method Comparison: At a Glance

The choice between an immunoassay and a mass spectrometry-based method depends on various factors including the stage of drug development, required sensitivity and specificity, and sample throughput. While immunoassays have historically been used, LC-MS/MS is increasingly adopted for its high specificity and multiplexing capabilities.[2][3][4]

ParameterLigand Binding Assay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody interaction with colorimetric or fluorescent readout.Physicochemical separation followed by mass-based detection and fragmentation.
Specificity Can be susceptible to cross-reactivity with structurally similar molecules or metabolites.[2]High; based on parent-product ion transitions, providing unambiguous identification.[3][5]
Sensitivity (LLOQ) Method-dependent, can be in the low pg/mL range.Excellent; LLOQs of 1-20 pg/mL for Desmopressin are routinely achieved.[1][6][7]
Throughput Generally higher; suitable for large numbers of samples in parallel (96-well plates).Lower per sample, but can be automated. Total run times are short (approx. 5 mins).[5]
Development Time Can be lengthy due to the need for specific antibody generation and characterization.[2]Generally shorter, as it does not depend on antibody development.[2]
Matrix Effects Can be affected by non-specific binding and interferences in the biological matrix.Susceptible to ion suppression or enhancement from matrix components, requiring careful optimization.
Multiplexing Limited; typically measures one analyte per assay.High; capable of measuring multiple analytes or metabolites simultaneously.
Cost (Instrument) Lower initial instrument cost.Higher initial instrument cost.[3]
Cost (Per Sample) Reagent-intensive, can be costly for large studies.Can be more cost-effective for high-throughput due to reduced reagent needs.

The Method Transfer Process

Transferring a validated bioanalytical method from an originating laboratory (e.g., a central R&D lab) to a receiving laboratory (e.g., a contract research organization) is a critical step to ensure data consistency across different sites. The process must be meticulously planned and documented.

There are several approaches to method transfer, including comparative testing, co-validation between labs, and partial or full revalidation.[2] Regulatory bodies like the FDA and EMA provide guidelines on the necessary steps and acceptance criteria for a successful transfer.[8]

Below is a generalized workflow for the transfer of a bioanalytical method.

MethodTransferWorkflow cluster_originating Originating Lab cluster_transfer Transfer Process cluster_receiving Receiving Lab cluster_analysis Data Analysis & Approval dev Method Development val Full Method Validation dev->val ICH/FDA/EMA Guidelines plan Transfer Plan & Protocol Definition val->plan train Analyst Training plan->train impl Method Implementation train->impl partial_val Partial Validation (e.g., Accuracy & Precision) impl->partial_val compare Compare Results vs. Acceptance Criteria partial_val->compare report Generate Transfer Report compare->report final Method Transferred Successfully

A generalized workflow for bioanalytical method transfer.

Experimental Protocols

Detailed and unambiguous protocols are the cornerstone of a successful method transfer. Below are representative protocols for both an ELISA and an LC-MS/MS assay for Desmopressin.

Protocol 1: Desmopressin Quantification by ELISA

This protocol is based on a typical competitive ELISA format.

  • Reagent Preparation:

    • Prepare Wash Solution (1x) by diluting the concentrated (30x) buffer with deionized water.

    • Reconstitute the Desmopressin standard to create a stock solution. Perform serial dilutions using the Standard Diluent to create a 5-point standard curve (e.g., 10,000 pg/mL down to 123.5 pg/mL) and a blank (0 pg/mL).[7]

    • Dilute Detection Reagents A (biotinylated antibody) and B (HRP-conjugate) to their working concentrations.[7]

  • Sample Preparation:

    • Collect plasma using EDTA or heparin as an anticoagulant.

    • Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[7]

    • Use the plasma directly or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

  • Assay Procedure:

    • Add 50 µL of standards, samples, and blank to the appropriate wells of the antibody-coated microplate.

    • Immediately add 50 µL of working Detection Reagent A to each well.

    • Cover the plate and incubate for 1 hour at 37°C.[7]

    • Aspirate and wash each well four times with 1x Wash Solution.

    • Add 100 µL of working Detection Reagent B (HRP-conjugate) to each well.

    • Cover and incubate for 30 minutes at 37°C.

    • Repeat the wash step as before.

    • Add 90 µL of Substrate Solution to each well and incubate for 15-20 minutes at 37°C, protected from light.

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm within 5 minutes.

  • Data Analysis:

    • Calculate the average OD for each standard, control, and sample.

    • Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of Desmopressin in the samples by interpolating their mean OD values from the standard curve.

Protocol 2: Desmopressin Quantification by LC-MS/MS

This protocol outlines a method using solid-phase extraction (SPE) for sample cleanup followed by UPLC-MS/MS analysis.

  • Reagent Preparation:

    • Prepare a stock solution (0.1 mg/mL) of Desmopressin and a stable isotope-labeled internal standard (IS), such as Desmopressin-d8, in water.[7]

    • Create working solutions for calibration standards and quality controls (QCs) by diluting the stock solution in water.[7]

    • Prepare calibration standards and QCs by spiking drug-free human plasma with the working solutions. A typical range for Desmopressin is 1.0 to 200 pg/mL.[7]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 200 µL aliquot of plasma sample, standard, or QC, add 25 µL of the IS working solution (e.g., 1 ng/mL).[7]

    • Add 200 µL of 2% acetic acid solution and vortex.[7]

    • Condition an Oasis WCX (Weak Cation Exchange) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[7]

    • Load the sample mixture onto the SPE cartridge.

    • Wash the cartridge with 1.0 mL of 5% ammonia solution, followed by 1.0 mL of methanol.[7]

    • Elute the analyte and IS with 1.0 mL of 2% formic acid in methanol.[7]

    • Evaporate the eluate to dryness at 45°C under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 20:80 Methanol/Water with 0.1% Formic Acid).[1]

  • LC-MS/MS Conditions:

    • LC System: UPLC system such as an Acquity UPLC.

    • Column: Aquity UPLC HSS T3 column or equivalent.[7]

    • Mobile Phase: Gradient elution using A) 1 mM ammonium formate buffer and B) Methanol.[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX API 4000 or 5500).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Desmopressin: e.g., 535.5 -> 328.2 amu (doubly charged precursor).[9]

      • Desmopressin-d8 (IS): e.g., 540.5 -> 328.2 amu.[9]

  • Data Analysis:

    • Integrate the peak areas for the analyte and IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

    • Quantify Desmopressin in samples and QCs from the calibration curve.

Quantitative Data Comparison in Method Transfer

During a method transfer, a key activity is analyzing a common set of QC samples and/or incurred study samples at both the originating and receiving labs. The results are then compared against predefined acceptance criteria.

The table below shows hypothetical data from a successful transfer of an LC-MS/MS method, comparing accuracy and precision results between two laboratories.

QC LevelLaboratoryNominal Conc. (pg/mL)NMean Measured Conc. (pg/mL)Accuracy (% Bias)Precision (% CV)
LLOQ Originating2.0062.08+4.0%7.5%
Receiving2.0062.12+6.0%8.1%
Low QC Originating6.0065.85-2.5%5.2%
Receiving6.0066.18+3.0%6.5%
Mid QC Originating80.0682.4+3.0%3.8%
Receiving80.0678.9-1.4%4.9%
High QC Originating200.06195.6-2.2%3.1%
Receiving200.06204.2+2.1%4.2%

Acceptance Criteria (per FDA/EMA guidance): Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ).

In a real-world scenario, a study comparing a newly developed LC-MS/MS method with a previously used Radioimmunoassay (RIA) for Desmopressin found that 47 out of 48 sample pairs were in agreement, demonstrating the consistency of the two methodologies.[9] This type of cross-method comparison is vital for ensuring data continuity when a method is updated or transferred.

Logical Relationships in Sample Processing

The sample preparation stage is often the most complex and variable part of a bioanalytical assay. The workflow for Solid-Phase Extraction (SPE), a common technique for Desmopressin, involves several critical steps.

SPE_Workflow start Plasma Sample (200 µL) + Internal Standard pretreat Pre-treatment (e.g., Add Acetic Acid) start->pretreat load Load Sample onto Cartridge pretreat->load condition SPE Cartridge Conditioning (Methanol, then Water) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analyte & IS (e.g., 2% Formic Acid in MeOH) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Inject into LC-MS/MS reconstitute->end

Key steps in a Solid-Phase Extraction (SPE) workflow.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the bioanalysis of Desmopressin. While ELISA can offer high throughput for large sample batches, LC-MS/MS provides superior specificity and accuracy, which is crucial for regulatory submissions and complex pharmacokinetic studies. The transfer of a Desmopressin bioanalytical method, regardless of the platform, requires a systematic, well-documented approach to ensure the integrity and consistency of data generated across different laboratories. A thorough understanding of the method's principles, combined with a robust transfer protocol and clear acceptance criteria, is essential for success.

References

A Comparative Guide to the Analytical Methods for Desmopressin and Vasopressin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies used for the quantification of desmopressin and vasopressin. Both are critical peptide hormones, with desmopressin being a synthetic analogue of the endogenous hormone vasopressin. Accurate and precise measurement of these compounds is paramount in research, clinical diagnostics, and pharmaceutical development. This document outlines the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key quantitative performance parameters for the most common analytical techniques used for desmopressin and vasopressin.

Analytical MethodAnalyteMatrixLLOQ/LODLinearity RangeRecovery (%)Precision (%RSD)
LC-MS/MS DesmopressinRat PlasmaLLOQ: 1 pg/mLNot SpecifiedNot SpecifiedNot Specified
DesmopressinHuman PlasmaLLOQ: 60 pg/mL[1]60 - 3200 pg/mL[1]89.2 - 111.8[1]< 9.3[1]
DesmopressinUrineLOD: 20 pg/mL, LOQ: 50 pg/mL[2]Not Specified80 - 100[2]< 10[2]
VasopressinHuman PlasmaLLOQ: 0.2 pg/mL[3][4]Not SpecifiedNot SpecifiedNot Specified
VasopressinHuman Plasma & UrineLLOQ: 1.0 pg/mL[5]1.0 - 40 pg/mL[5]> 70[5]< 8[5]
VasopressinHuman PlasmaLLOQ: 0.200 pmol/LNot Specified70.2 - 73.3[6]0.9 - 3[6]
HPLC-UV DesmopressinChitosan NanoparticlesNot SpecifiedNot SpecifiedNot Specified< 2[7][8]
VasopressinNot SpecifiedLOD: 50 ng/mL[9][10]1.6 - 50 µg/mL[9]97 ± 3[9][10]< 2[9][10]
HPLC-Fluorescence DesmopressinNasal SprayLOD: 10 ng/mL, LOQ: 50 ng/mL[11]50 - 5000 ng/mL[11]Not Specified< 2.0[11]
ELISA VasopressinSerum, Plasma, Cell CultureSensitivity: 2.84 pg/mL[12]4.10 - 1,000 pg/mL[12]Not SpecifiedNot Specified
VasopressinSerum, Plasma, Tissue CultureNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
VasopressinHuman, Mouse, Rat, etc.Sensitivity: < 3.70 pg/mL to 9.375 pg/mL7.8 - 500 pg/mL to 15.625 - 1000 pg/mLNot SpecifiedNot Specified

Methodological Deep Dive: Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of desmopressin and vasopressin, offering high sensitivity and specificity.[3][13]

Sample Preparation (Solid-Phase Extraction - SPE):

A common sample preparation technique for both peptides in biological matrices is solid-phase extraction.[2][5][6] For instance, a weak cation exchange SPE is often employed.[2][5][6]

  • Protocol for Vasopressin in Human Plasma & Urine: [5]

    • Condition a weak cation SPE plate.

    • Load 200 µL of plasma or urine sample.

    • Wash the plate to remove interferences.

    • Elute vasopressin from the plate.

    • Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis.

Chromatographic Separation:

Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for the separation of these peptides.

  • Desmopressin in Rat Plasma:

    • Column: ACQUITY UPLC BEH C18

    • Mobile Phase: A gradient of mobile phases is used.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

    • Run Time: 6 minutes.

  • Vasopressin in Human Plasma & Urine: [5]

    • Column: Waters Acquity UPLC BEH C18

    • Mobile Phase: Gradient elution with methanol and 0.02% aqueous acetic acid solution.

    • Flow Rate: 0.55 mL/min.

    • Injection Volume: Not specified.

Mass Spectrometric Detection:

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ionization is commonly used for detection.[5][6]

  • Parent and Product Ions for Vasopressin: [6]

    • Parent Ion (m/z): 542.8

    • Product Ion (m/z): 328.3

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC methods are widely used, particularly for the analysis of pharmaceutical formulations.

HPLC-UV for Desmopressin in Chitosan Nanoparticles: [7][8]

  • Column: Chromolith® Performance RP-18e (150×4.6 mm; 5 μm)

  • Mobile Phase: Acetonitrile/water (25:75, v/v) containing 0.1% v/v trifluoroacetic acid (pH=2.5).

  • Flow Rate: 1.6 mL/min.

  • Detection: UV at 220 nm.[7][8]

  • Column Temperature: 40°C.

HPLC-Fluorescence for Desmopressin in Nasal Spray: [11]

This method involves a pre-column derivatization step with o-phthalaldehyde (OPA).

  • Column: C8 (50×2.1 mm, 3.5 µm particle size, 120Å)

  • Mobile Phase: 0.1% trifluoroacetic acid, acetonitrile, and isopropyl alcohol (70:25:5).

  • Flow Rate: 0.8 mL/min.

  • Detection: Fluorescence emission at 450 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are commercially available for the quantification of vasopressin and are suitable for high-throughput screening. These are typically competitive immunoassays.[12][14][15]

General ELISA Protocol for Vasopressin: [14][16]

  • Standards and samples are added to a microtiter plate pre-coated with goat anti-rabbit IgG antibodies.

  • Rabbit polyclonal antibodies to vasopressin and a vasopressin-peroxidase conjugate are added.

  • During incubation, the vasopressin in the sample competes with the vasopressin-peroxidase conjugate for binding to the rabbit antibodies.

  • After washing, a substrate solution (TMB) is added, which develops color in proportion to the amount of vasopressin-peroxidase conjugate bound.

  • The reaction is stopped, and the absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of vasopressin in the sample.[14]

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the signaling pathway of vasopressin.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Matrix Biological Matrix (Plasma, Urine, etc.) SPE Solid-Phase Extraction Matrix->SPE Loading Elution Elution & Reconstitution SPE->Elution Washing LC Liquid Chromatography (Separation) Elution->LC Injection MS Mass Spectrometry (Detection) LC->MS Ionization Quant Quantification MS->Quant Signal Acquisition Report Reporting Quant->Report Data Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of peptides.

Vasopressin_Signaling_Pathway AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to G_protein G Protein (Gs) V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Aquaporin_vesicles Aquaporin-2 Vesicles PKA->Aquaporin_vesicles Phosphorylates Membrane_insertion Membrane Insertion Aquaporin_vesicles->Membrane_insertion Translocation to Apical Membrane Water_reabsorption Increased Water Reabsorption Membrane_insertion->Water_reabsorption Leads to

Caption: The V2 receptor signaling pathway of vasopressin in the kidney collecting duct.

Conclusion

The choice of an analytical method for desmopressin and vasopressin is highly dependent on the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. HPLC methods offer a robust and cost-effective alternative for the analysis of pharmaceutical preparations. ELISA provides a high-throughput option for the quantification of endogenous vasopressin, though it may have limitations in terms of specificity compared to mass spectrometry-based methods. Researchers should carefully consider the performance characteristics outlined in this guide to select the most suitable method for their application.

References

The Gold Standard for Desmopressin Bioanalysis: Justification for a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Desmopressin, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison, supported by experimental principles, justifying the use of a stable isotope-labeled (SIL) internal standard over other alternatives for the bioanalysis of this synthetic peptide hormone.

The therapeutic potency of Desmopressin necessitates its administration in low doses, leading to minute concentrations in complex biological matrices such as plasma. This presents a significant analytical challenge, where matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components—can severely compromise the integrity of the results. The use of a SIL internal standard is widely recognized as the most effective strategy to mitigate these challenges.

Unveiling the Superiority: SIL-IS vs. Analog-IS

The expected improvements in analytical performance when using a SIL-IS are summarized below.

Table 1: Comparison of Analytical Performance with Different Internal Standards
ParameterWithout Internal StandardWith Structural Analog ISWith Stable Isotope-Labeled IS
Accuracy (% Bias) Potentially High and VariableImproved, but can be inconsistentHigh (typically <15%)
Precision (%RSD) Poor (>20%)Moderate (10-20%)Excellent (<15%)
Matrix Effect High and UnpredictablePartially CompensatedEffectively Compensated
Extraction Recovery VariableNot fully compensatedCompensated

Experimental Evidence: A Closer Look

Numerous validated bioanalytical methods for Desmopressin exclusively employ a SIL internal standard, underscoring its critical role in achieving the required sensitivity and accuracy for pharmacokinetic studies.

Table 2: Summary of a Validated LC-MS/MS Method for Desmopressin in Human Plasma
ParameterResult
Analyte Desmopressin
Internal Standard Desmopressin-d8
Matrix Human Plasma
Extraction Method Solid-Phase Extraction (SPE)
Analytical Technique UPLC-MS/MS
Linearity (r²) ≥0.99
Lower Limit of Quantification (LLOQ) 1.01 pg/mL[1]
Intra-day Precision (%RSD) ≤ 5.0%
Inter-day Precision (%RSD) ≤ 6.5%
Accuracy (% Bias) -4.0% to 3.0%
Mean Recovery Desmopressin: 77.3%, Desmopressin-d8: 77.7%[1]

Data compiled from published literature on validated Desmopressin assays.

The nearly identical recovery rates for Desmopressin and its deuterated internal standard highlight the ability of the SIL-IS to accurately track the analyte throughout the sample preparation process, a feat often unachievable with a structural analog.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate quantification. The following is a detailed protocol for the determination of Desmopressin in human plasma using a stable isotope-labeled internal standard.

Solid-Phase Extraction (SPE) of Desmopressin from Human Plasma
  • Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of the Desmopressin-d8 internal standard working solution. Vortex for 30 seconds.

  • Conditioning: Condition a weak cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute Desmopressin and the internal standard with 1 mL of 5% ammonia in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Conditions
  • UPLC Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Desmopressin: Precursor ion > Product ion

    • Desmopressin-d8: Precursor ion > Product ion

Visualizing the Rationale and Process

To further illustrate the concepts discussed, the following diagrams depict the Desmopressin signaling pathway and the experimental workflow.

Desmopressin_Signaling_Pathway Desmopressin Desmopressin V2R Vasopressin V2 Receptor (GPCR) Desmopressin->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane Aquaporin-2 (Apical Membrane) AQP2_vesicles->AQP2_membrane Translocation Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption Facilitates

Desmopressin Signaling Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (200 µL) Add_IS Add Desmopressin-d8 (SIL-IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS UPLC-MS/MS Analysis Reconstitution->LC_MSMS Integration Peak Area Integration (Analyte & IS) LC_MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical Workflow for Desmopressin

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Desmopressin in biological matrices. Its ability to mimic the analyte's behavior during sample processing and analysis effectively compensates for matrix effects and variability in extraction recovery. For researchers and drug development professionals, adopting a SIL-IS-based LC-MS/MS method is the most robust approach to generating high-quality, reliable data for pharmacokinetic and other clinical studies involving Desmopressin.

References

Safety Operating Guide

Proper Disposal of Desmopressin-d5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and logistical management of Desmopressin-d5 waste, ensuring the protection of personnel and the environment.

This compound, a deuterated analog of the synthetic peptide Desmopressin, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA). Safety data sheets for Desmopressin do not indicate that it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity which would categorize it as hazardous waste. The substitution of hydrogen atoms with deuterium does not alter the fundamental chemical properties in a way that would change this classification.

However, as a matter of best practice and to ensure the highest safety standards, all chemical waste, including non-hazardous pharmaceuticals like this compound, should be managed with care and disposed of responsibly. The recommended disposal method for non-hazardous pharmaceutical waste is incineration.[1][2][3] Flushing such chemicals down the drain is not a recommended or compliant disposal method.

Waste Classification and Handling

Proper segregation of laboratory waste is paramount to ensure safety and compliance, and to prevent unnecessary costs associated with the disposal of non-hazardous materials as hazardous waste.

Waste StreamDescriptionDisposal Container
This compound Solid Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, spatulas).Labeled, sealed container for "Non-hazardous Chemical Waste for Incineration".
This compound Liquid Waste Solutions containing this compound, rinsates from cleaning contaminated glassware.Labeled, sealed, and chemically compatible container for "Non-hazardous Chemical Waste for Incineration".
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container clearly labeled for "Non-hazardous Pharmaceutical Sharps".
General Laboratory Waste Uncontaminated materials such as paper towels, packaging, and clean PPE.Regular trash receptacle.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment.

  • Segregation at the Point of Generation: Immediately after use, segregate this compound waste from other waste streams. Use dedicated, clearly labeled waste containers.

  • Container Labeling: All containers for this compound waste must be clearly labeled with "Non-hazardous Waste: this compound" and the date of accumulation.

  • Secure Storage: Store waste containers in a designated, secure area within the laboratory, away from incompatible materials. Ensure containers are kept closed when not in use.

  • Waste Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a log of all chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A This compound Used in Experiment B Segregate Solid, Liquid, & Sharps Waste A->B C Place in Labeled, Compatible Containers B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup by EHS or Licensed Contractor D->E F Transport to a Permitted Incineration Facility E->F G Incineration F->G

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

Key Safety and Compliance Considerations

  • Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures.

  • Institutional Policies: Always consult and adhere to your institution's specific chemical hygiene and waste disposal plans.

  • Regulatory Updates: Waste disposal regulations can change. Stay informed of any updates from the EPA and your state and local regulatory agencies.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.